1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUSEBNIYINGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452045 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460053-60-5 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This bicyclic system, which fuses a pyrrole and a pyridine ring, serves as a versatile building block in the design of novel therapeutic agents. Its unique electronic properties and structural rigidity make it an attractive framework for targeting a range of biological targets. Notably, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities, highlighting the immense potential of this chemical class in drug discovery and development.[1][2][3] This guide focuses on a key derivative, 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, providing a comprehensive overview of its chemical properties, structure, synthesis, and its role as a crucial intermediate in the creation of advanced pharmaceutical compounds.
Chemical Structure and Properties
This compound is a molecule of significant interest due to its potential as a precursor in the synthesis of more complex, biologically active molecules. A thorough understanding of its fundamental chemical and physical properties is essential for its effective utilization in research and development.
Core Structure and Nomenclature
The systematic IUPAC name for this compound is this compound. It is also commonly referred to as 3-acetyl-5-azaindole. The structure consists of a 1H-pyrrolo[3,2-c]pyridine core with an acetyl group substituted at the 3-position of the pyrrole ring.
Key Identifiers:
Diagram of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| CAS Number | 460053-60-5 | [4][5] |
Note: Further experimental determination of physical properties is recommended for precise applications.
Spectroscopic Data
Detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound. While a specific spectrum for this compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the heterocyclic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretching of the pyrrole ring would also be expected around 3200-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be approached in two main stages: the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the introduction of the acetyl group at the 3-position.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A common and effective method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold starts from a substituted pyridine derivative. A detailed protocol for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported and can be adapted.[1][2][3]
Workflow for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine:
Caption: Synthetic pathway to the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol for 6-bromo-1H-pyrrolo[3,2-c]pyridine:
-
Nitration: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1][2][3]
-
Enamine Formation: The resulting nitro compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[1][2][3]
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid. The reaction mixture is heated, and upon completion, the product is isolated and purified to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2][3]
Debromination of the 6-bromo-1H-pyrrolo[3,2-c]pyridine would then be necessary to obtain the parent 1H-pyrrolo[3,2-c]pyridine scaffold before proceeding to the acylation step.
Acylation of 1H-pyrrolo[3,2-c]pyridine
The introduction of the acetyl group at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Proposed Synthesis of this compound:
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Generalized Experimental Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at a low temperature (typically 0 °C).
-
Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Applications in Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.
As a Precursor for Anticancer Agents
Recent research has demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine exhibit potent anticancer activities by acting as colchicine-binding site inhibitors and disrupting tubulin polymerization.[1][2][3] These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines.[1][2][3] this compound can be a crucial starting material for the synthesis of these more complex derivatives through further chemical modifications of the acetyl group or the heterocyclic core.
Safety and Handling
General Hazard Information (based on isomers):
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
May cause an allergic skin reaction.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its core structure is a key feature in a new generation of anticancer agents. This guide has provided a comprehensive overview of its chemical properties, structure, and synthetic routes. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a versatile building block for the synthesis of novel and potent therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 15224-25-6(3-Benzoylindole) | Kuujia.com [kuujia.com]
- 6. 1-(1H-Pyrrolo 2,3-b pyridin-5-yl)-ethanone AldrichCPR 944937-14-8 [sigmaaldrich.com]
- 7. 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to Spectroscopic Analysis: 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS 460053-60-5).[1][2][3][4] This molecule, built upon the medicinally significant 5-azaindole scaffold, is of considerable interest to researchers in drug discovery and materials science.[5] This document serves as a practical reference for scientists, offering detailed experimental protocols, data interpretation, and the fundamental principles behind the spectroscopic characterization of this and related N-heterocyclic structures.
Introduction: The Significance of this compound
This compound is an aromatic ketone derivative of 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, making azaindoles privileged scaffolds in medicinal chemistry.[5] They are key components in a variety of pharmacologically active agents, including kinase inhibitors and antiviral compounds.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to map the molecular architecture.
-
Nuclear Magnetic Resonance (NMR) details the carbon-hydrogen framework and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis.[6]
This guide synthesizes expected spectroscopic data based on established principles and data from analogous structures to provide a robust characterization profile.
Molecular Structure
The chemical structure consists of a pyrrolo[3,2-c]pyridine core with an acetyl group substituted at the C3 position of the pyrrole ring.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the electron-donating pyrrole nitrogen, results in a wide dispersion of proton and carbon signals, allowing for unambiguous assignment.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for N-H containing compounds as it prevents rapid proton exchange, allowing for observation of the N-H signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 2 seconds, and a spectral width covering the expected range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Expected ¹H and ¹³C NMR Data
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~12.0 | br s | H1 (N-H) | Deshielded due to hydrogen bonding with solvent and aromaticity. |
| ~8.8 | s | H4 | Adjacent to electron-withdrawing pyridine N5. |
| ~8.4 | s | H2 | Deshielded by adjacent acetyl group and ring electronics. |
| ~8.2 | d | H6 | Pyridine proton deshielded by N5. |
| ~7.5 | d | H7 | Pyridine proton coupled to H6. |
| ~2.5 | s | H10 (CH₃) | Typical chemical shift for a methyl ketone. |
Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192.0 | C8 (C=O) | Characteristic for an aryl ketone carbonyl carbon. |
| ~148.0 | C4 | Strongly deshielded by adjacent N5. |
| ~145.0 | C7a | Bridgehead carbon adjacent to N5. |
| ~135.0 | C2 | Deshielded by N1 and the acetyl group. |
| ~130.0 | C6 | Pyridine ring carbon. |
| ~120.0 | C3 | Site of acetyl substitution. |
| ~118.0 | C3a | Pyrrole bridgehead carbon. |
| ~110.0 | C7 | Pyridine ring carbon. |
| ~27.0 | C10 (CH₃) | Typical for a methyl ketone. |
Interpretation and Structural Correlations
The assignments are grounded in fundamental NMR principles. The protons on the pyridine ring (H4, H6, H7) are expected at lower field (downfield) than those on a simple benzene ring due to the deshielding effect of the nitrogen atom.[11] The lone proton on the pyrrole ring (H2) is significantly deshielded by the adjacent electron-withdrawing acetyl group. The N-H proton's broadness and downfield shift are characteristic, especially in a hydrogen-bond-accepting solvent like DMSO.
2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitive validation. The diagram below illustrates the key expected HMBC correlations that connect protons to carbons over two or three bonds, confirming the connectivity of the molecular framework.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Ethanone, 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)- (9CI) [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 460053-60-5|this compound|BLD Pharm [bldpharm.com]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Acetylindole(703-80-0) 1H NMR [m.chemicalbook.com]
- 10. 3-Acetylindole(703-80-0) 13C NMR [m.chemicalbook.com]
- 11. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have enabled the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the significant therapeutic potential of this core structure, with a focus on its applications in oncology, virology, microbiology, and neurology. We will delve into the mechanistic underpinnings of its activity, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 1H-pyrrolo[3,2-c]pyridine core in their therapeutic programs.
Introduction: The Rise of a Versatile Pharmacophore
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, has garnered substantial interest from medicinal chemists due to its presence in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other bicyclic systems have made it a cornerstone in the design of targeted therapies. The fusion of a pyrrole and a pyridine ring creates a system with a distinct charge distribution and hydrogen bonding capabilities, allowing for high-affinity interactions with a variety of biological targets. This guide will systematically unpack the multifaceted biological activities of this remarkable core structure.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The 1H-pyrrolo[3,2-c]pyridine core has demonstrated significant promise in oncology, with derivatives exhibiting potent activity through multiple mechanisms of action, primarily as tubulin polymerization inhibitors and kinase inhibitors.
Disruption of Microtubule Dynamics: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[2] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization, binding to the colchicine site.[2]
One notable compound, 10t , which incorporates an indolyl moiety and a 3,4,5-trimethoxyphenyl group, has shown exceptional antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[2] Mechanistic studies have confirmed that this compound potently inhibits tubulin polymerization, leading to a disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[2] The rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves to lock the molecule in a bioactive conformation, enhancing its binding affinity to the target.[2]
Table 1: Antiproliferative Activity of Lead 1H-Pyrrolo[3,2-c]pyridine Compound 10t [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Kinase Inhibition: Targeting Aberrant Signaling Pathways
Dysregulated kinase activity is a hallmark of many cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
FMS kinase (CSF-1R) is overexpressed in various cancers, including ovarian, prostate, and breast cancer, and plays a role in inflammatory disorders. A series of diarylamides and diarylureas featuring the 1H-pyrrolo[3,2-c]pyridine core have been investigated as FMS kinase inhibitors. One particularly potent compound, 1r , exhibited an IC50 of 30 nM against FMS kinase, demonstrating significant selectivity over other kinases. This compound also showed potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the range of 0.15–1.78 µM and displayed a favorable selectivity index for cancer cells over normal fibroblasts.
The versatility of the 1H-pyrrolo[3,2-c]pyridine core extends to the inhibition of other kinases critical in cancer progression. For instance, diarylurea and diarylamide derivatives containing this scaffold have demonstrated superior potency against melanoma cell lines compared to the approved drug Sorafenib. Some bisamide derivatives have even shown IC50 values in the low nanomolar range against a panel of melanoma cell lines. Furthermore, a derivative known as KIST101029 has been shown to inhibit signaling pathways involving MEK, JNK, and mTOR, leading to the suppression of neoplastic cell transformation.
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Diagram 1: MTT Assay Workflow
A schematic representation of the MTT assay protocol.
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.
-
Plate Preparation: Add the test compounds, positive control (e.g., paclitaxel), and negative control (e.g., nocodazole) to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compounds.
This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives.
-
Kinase Reaction: In a 96-well plate, incubate the kinase with the test compounds.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to start the reaction and incubate.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a DNA content histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.
Diagram 2: Cell Cycle Analysis Workflow
A simplified workflow for cell cycle analysis using flow cytometry.
Antiviral Activity: Targeting Influenza Virus Entry
Beyond cancer, the 1H-pyrrolo[3,2-c]pyridine scaffold has shown promise as a source of antiviral agents. A class of compounds based on the pyrrolo[3,2-c]pyridin-4-amine core has been identified as potent entry inhibitors of influenza viruses.
These compounds exhibit broad-spectrum activity against multiple strains of influenza A and influenza B viruses. Mechanistic studies using time-of-addition assays have revealed that these molecules act at the early stages of the viral life cycle. Further investigation has pinpointed their mechanism of action to the interference of post-fusion events, specifically viral uncoating and the nuclear import of viral ribonucleoprotein complexes. This novel mechanism of action makes the 1H-pyrrolo[3,2-c]pyridine core an attractive starting point for the development of new anti-influenza drugs, particularly in the face of emerging resistance to existing therapies.
Antimicrobial Activity: Combating Bacterial and Mycobacterial Pathogens
The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents. The 1H-pyrrolo[3,2-c]pyridine scaffold has recently been explored for its antibacterial and antimycobacterial potential.
A series of 1H-pyrrolo[3,2-c]pyridine Mannich bases have been synthesized and evaluated for their antimicrobial activity. Several of these compounds demonstrated good antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans.
Notably, these compounds also exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One of the most potent compounds, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) , displayed an excellent minimum inhibitory concentration (MIC) of less than 0.78 µg/mL against M. tuberculosis and showed low cytotoxicity, indicating a favorable selectivity index. Molecular docking studies suggest that these compounds may exert their antimycobacterial effect by inhibiting enzymes such as glutamate racemase (MurI) and glutamine synthetase.
Table 2: Antimycobacterial Activity of Lead 1H-Pyrrolo[3,2-c]pyridine Mannich Base (7t)
| Pathogen | Activity (MIC) |
| Mycobacterium tuberculosis H37Rv | <0.78 µg/mL |
Neurological Activity: Modulating Serotonergic Pathways
Recent research has expanded the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine core to the central nervous system. A novel class of antagonists for the serotonin 5-HT6 receptor, based on a 1H-pyrrolo[3,2-c]quinoline framework, has been developed for the potential treatment of cognitive disorders associated with Alzheimer's disease.
The lead compound from this series, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) , exhibited high binding affinity for the 5-HT6 receptor (Ki = 3 nM) and behaved as a neutral antagonist. In preclinical models, this compound was able to reverse phencyclidine-induced memory deficits and showed procognitive effects. Furthermore, it demonstrated anxiolytic and antidepressant-like properties, highlighting the potential of this scaffold in treating a range of neurological and psychiatric conditions.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine core has unequivocally established itself as a versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antiviral effects to promising antimicrobial and neurological properties. The rigid nature of this bicyclic system allows for the precise positioning of substituents to optimize interactions with biological targets, leading to high-potency compounds with diverse mechanisms of action.
Future research in this area should focus on several key aspects:
-
Expansion of Biological Screening: A systematic evaluation of 1H-pyrrolo[3,2-c]pyridine libraries against a wider range of biological targets is warranted to uncover new therapeutic applications.
-
Structure-Based Drug Design: The use of computational modeling and structural biology will be crucial in designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of Underexplored Isomers: While this guide has focused on the 1H-pyrrolo[3,2-c]pyridine core, a more thorough investigation of the other pyrrolopyridine isomers is likely to yield further valuable therapeutic agents.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Pyrrolo[3,2-c]pyridines
Introduction: The Architectural Allure of Pyrrolo[3,2-c]pyridines
In the landscape of medicinal chemistry, certain heterocyclic scaffolds achieve a "privileged" status. These core structures demonstrate a remarkable ability to bind to multiple biological targets, offering a fertile ground for the development of a diverse array of therapeutic agents. The pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a prominent member of this esteemed class. As a bioisostere of the endogenous indole nucleus, it presents a unique combination of electronic properties and hydrogen bonding capabilities that have captured the attention of drug discovery scientists for decades.[1][2] The strategic placement of a nitrogen atom in the 5-position of the indole ring system significantly alters the scaffold's physicochemical properties, including its polarity and basicity, which can be leveraged to fine-tune drug-like characteristics such as solubility and metabolic stability.[3]
This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and medicinal chemistry applications of the pyrrolo[3,2-c]pyridine core. We will traverse its initial synthesis, explore the expansion of its synthetic methodologies, and chart its journey from a chemical curiosity to a cornerstone of modern drug discovery, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.
I. The Genesis of a Scaffold: Early Synthesis and Discovery
The story of pyrrolo[3,2-c]pyridine begins in the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. The initial impetus was not a specific biological target, but rather a fundamental interest in creating and characterizing novel nitrogen-containing ring systems.
One of the earliest documented syntheses of a 5-azaindole derivative was reported by Clemo and Swan in 1948, as part of their broader investigations into azaindole systems. A more detailed exploration of the parent pyrrolo[3,2-c]pyridine was later published in 1955 by Werner Herz and Stanley Tocker. Their work, documented in the Journal of the American Chemical Society, laid the foundational chemical knowledge for this scaffold.
A key early synthetic approach involved the construction of the pyrrole ring onto a pre-existing pyridine core. These initial methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity.
Early Synthetic Strategy: A Conceptual Workflow
Caption: Conceptual workflow of early pyrrolo[3,2-c]pyridine synthesis.
II. The Evolution of a Privileged Scaffold in Medicinal Chemistry
For several decades following its initial synthesis, the pyrrolo[3,2-c]pyridine core remained a relatively niche area of study. However, the late 20th and early 21st centuries witnessed a renaissance of interest, driven by a deeper understanding of molecular biology and the rise of target-oriented drug discovery. The recognition of the pyrrolo[3,2-c]pyridine scaffold as a bioisostere of both indole and purine was a critical turning point. This dual bioisosterism made it an attractive template for designing molecules that could interact with biological targets accustomed to binding these key endogenous structures, most notably the ATP-binding site of protein kinases.[4]
The Kinase Inhibitor Revolution
The explosion of research into protein kinase inhibitors as cancer therapeutics provided the perfect stage for the pyrrolo[3,2-c]pyridine scaffold to shine. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-c]pyridine core, with its ability to form key hydrogen bond interactions within the kinase hinge region, proved to be an exceptional starting point for the design of potent and selective inhibitors.[4]
The General Mechanism of Action of Pyrrolo[3,2-c]pyridine-based Kinase Inhibitors
Caption: Competitive inhibition of ATP binding by a pyrrolo[3,2-c]pyridine core.
One of the key therapeutic targets for which pyrrolo[3,2-c]pyridine derivatives have shown significant promise is the FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF-1R or FMS). These kinases are implicated in various cancers, including ovarian, prostate, and breast cancer.
III. Key Therapeutic Applications and Representative Molecules
The versatility of the pyrrolo[3,2-c]pyridine scaffold is evident in the breadth of its therapeutic applications. While oncology remains the dominant field, its utility extends to other disease areas.
A. Anticancer Agents
-
Kinase Inhibitors: A significant number of pyrrolo[3,2-c]pyridine derivatives have been developed as potent kinase inhibitors. For instance, diarylamide and diarylurea derivatives incorporating this scaffold have demonstrated potent and selective inhibition of FMS kinase.[5] One notable compound, 1r , exhibited an IC50 of 30 nM against FMS kinase and displayed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[5]
-
Colchicine-Binding Site Inhibitors: More recently, pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site.[6][7] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Compound 10t from one such study showed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 μM.[6][7]
B. Antiviral Agents
The pyrrolo[3,2-c]pyridine scaffold has also been explored for its antiviral properties. Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors for influenza viruses, demonstrating broad-spectrum activity against multiple influenza A and B strains. Their mechanism of action is believed to be the interference with post-fusion processes, including viral uncoating and nuclear import of viral nucleoprotein complexes.
C. Antiplatelet Agents
As bioisosteres of the antithrombotic drug ticlopidine, a series of pyrrolo[3,2-c]pyridines were synthesized and evaluated for their ability to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.[5] Structure-activity relationship studies indicated that their antiplatelet effects were related to their lipophilicity.[5]
IV. Evolution of Synthetic Methodologies
The resurgence of interest in pyrrolo[3,2-c]pyridines has been paralleled by the development of more sophisticated and versatile synthetic methods. Modern approaches offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups, which is crucial for fine-tuning the pharmacological properties of the resulting compounds.
Modern Synthetic Workflow: A Representative Example
The following is a representative, step-by-step protocol for the synthesis of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, adapted from the literature.[7]
Experimental Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
-
Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Step 2: Nitration. Add the resulting 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the reaction at an elevated temperature until the starting material is consumed.
-
Step 3: Intermediate Formation. React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
-
Step 4: Reductive Cyclization. Treat the product from Step 3 with iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Step 5: N-Arylation. Couple the 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst and a suitable base.
-
Step 6: Suzuki Cross-Coupling. React the resulting 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with the desired arylboronic acid in the presence of a palladium catalyst and a base to yield the final product.
Diagram of the Synthetic Workflow
Caption: A modern, multi-step synthesis of substituted pyrrolo[3,2-c]pyridines.
V. Structure-Activity Relationships (SAR) and Data-Driven Insights
The development of potent and selective pyrrolo[3,2-c]pyridine-based drugs relies heavily on understanding their structure-activity relationships. The systematic modification of the core and its substituents allows for the optimization of target engagement, pharmacokinetic properties, and safety profiles.
Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines
| Compound | R Group | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | - | 0.0021 | 0.0019 | 0.0023 |
Data adapted from Wang et al. (2024).[6][7]
The data in Table 1 clearly demonstrates the significant impact of the substituent at the 6-position on the antiproliferative activity of these colchicine-binding site inhibitors. The introduction of an indolyl group in compound 10t leads to a dramatic increase in potency compared to the unsubstituted phenyl group in 10a .[6][7]
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) |
| KIST101029 | 96 |
| 1e | 60 |
| 1r | 30 |
Data adapted from an in vitro biological study of pyrrolo[3,2-c]pyridine derivatives.[5]
Table 2 highlights the successful optimization of a lead compound, KIST101029 , through structural modifications of the pyrrolo[3,2-c]pyridine scaffold, leading to derivatives with significantly improved FMS kinase inhibitory activity.[5]
VI. Future Directions and Conclusion
The journey of the pyrrolo[3,2-c]pyridine scaffold from its initial synthesis to its current status as a privileged structure in medicinal chemistry is a testament to the enduring power of heterocyclic chemistry in drug discovery. Its unique electronic and structural features, combined with its synthetic tractability, have made it a valuable tool for medicinal chemists.
The future of pyrrolo[3,2-c]pyridine derivatives is bright. Ongoing research continues to explore new synthetic methodologies that will undoubtedly lead to novel analogs with improved properties. The application of this scaffold is also expanding beyond oncology, with promising developments in antiviral and other therapeutic areas. As our understanding of complex biological pathways deepens, the rational design of novel pyrrolo[3,2-c]pyridine-based molecules will continue to yield innovative therapies for a wide range of human diseases. The continued exploration of this remarkable scaffold is sure to be a fruitful endeavor for the medicinal chemistry community for years to come.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS Number: 460053-60-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential biological applications of 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering field-proven insights and detailed methodologies.
Core Compound Identification and Properties
This compound, also known as 3-acetyl-5-azaindole, belongs to the pyrrolopyridine class of compounds. These structures, comprising a fused pyrrole and pyridine ring, are recognized as important pharmacophores due to their diverse biological activities.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 460053-60-5 | ChemUniverse[3] |
| Molecular Formula | C₉H₈N₂O | ChemUniverse[3] |
| Molecular Weight | 160.18 g/mol | ChemUniverse[3] |
| MDL Number | MFCD11007991 | ChemUniverse[3] |
| Purity | Typically ≥98% | ChemUniverse[3] |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis of this compound
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of the parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole). This electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of aryl ketones. The pyrrole ring of the 5-azaindole scaffold is electron-rich and thus susceptible to electrophilic attack, with the C3 position being a common site for substitution.
A plausible synthetic route, adapted from established procedures for the acylation of pyrroles and related heterocycles, is detailed below.[4][5]
Experimental Protocol: Friedel-Crafts Acylation of 1H-Pyrrolo[3,2-c]pyridine
Materials:
-
1H-Pyrrolo[3,2-c]pyridine (starting material)
-
Acetyl chloride (acylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 to 2.5 equivalents) portion-wise, ensuring the temperature remains low. Stir the resulting suspension for 15-30 minutes at 0 °C.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over a period of 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and water.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8][9][10]
Caption: Workflow for the synthesis of this compound.
Safe Handling and Storage
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on best practices for handling heterocyclic compounds and azaindole derivatives.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: For handling fine powders or if dust is generated, use an approved respirator.
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Protect from moisture.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous chemical waste.
Biological Activity and Research Applications
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in drug discovery, particularly in the field of oncology.[2][11] A notable mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process in cell division.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[12] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.[13] 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule formation and leading to cell death in cancer cells.[2]
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. orgsyn.org [orgsyn.org]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Analogs
This guide provides a comprehensive exploration of the potential therapeutic targets for analogs of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document synthesizes current research to offer a detailed perspective for researchers, scientists, and drug development professionals, focusing on the mechanistic rationale behind experimental designs and the validation of potential therapeutic targets.
Part 1: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine core is an analog of 7-azaindole, a scaffold known for its diverse biological activities. The fusion of a pyrrole and pyridine ring creates a unique electronic and structural architecture, making it a versatile template for designing molecules that can interact with various biological targets. Analogs of this compound, in particular, have emerged as promising candidates for therapeutic intervention, primarily in oncology. This guide will delve into the most prominent and well-validated therapeutic targets for this class of compounds.
The primary focus of current research on 1H-pyrrolo[3,2-c]pyridine derivatives has been in the realm of oncology, with two major mechanisms of action being extensively investigated: the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Part 2: Key Therapeutic Targets and Mechanisms of Action
Tubulin Polymerization Inhibition: A Renewed Attack on the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1][2] Consequently, they represent a highly validated and successful target for anticancer drugs.[1][2] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site.[1][2][3]
These compounds have demonstrated potent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[1][2] One notable analog, designated as 10t in a recent study, exhibited IC50 values in the sub-micromolar range (0.12 to 0.21 μM) against these cell lines.[1][2] Mechanistic studies have confirmed that these analogs potently inhibit tubulin polymerization, leading to a disruption of microtubule dynamics.[1][2][3] This disruption ultimately triggers a G2/M phase cell cycle arrest and induces apoptosis in cancer cells.[1][2] Molecular modeling suggests that these compounds bind to the colchicine site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349.[1][2]
A robust validation of tubulin polymerization inhibitors involves a multi-faceted approach, from in vitro biochemical assays to cell-based functional assays.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Tubulin (porcine brain, >99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Test compounds are dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.
-
-
Assay Procedure:
-
A reaction mixture containing tubulin (e.g., 3 mg/mL) and the test compound at various concentrations is prepared in a 96-well plate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The rate of polymerization is calculated from the linear phase of the absorbance curve.
-
The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., HeLa) are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value for cell viability) for a specified period (e.g., 24 hours).
-
-
Cell Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
-
Flow Cytometry:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
-
Data Analysis:
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1]
-
Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for tubulin-targeting analogs.
Protein Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[4] Various pyrrolopyridine scaffolds have been investigated as kinase inhibitors.
The FMS kinase, also known as the colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[5] Overexpression of FMS kinase is observed in several cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[5] A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase.[5]
One particularly potent analog, compound 1r from a published study, exhibited an IC50 of 30 nM against FMS kinase.[5] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[5] Importantly, it showed selectivity for cancer cells over normal fibroblasts.[5]
Protocol 3: FMS Kinase Inhibition Assay (In Vitro)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of FMS kinase.
Methodology:
-
Reagents:
-
Recombinant human FMS kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (adenosine triphosphate).
-
Test compound.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
The IC50 value is determined from the dose-response curve.
-
Diagram 2: Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for kinase inhibitor drug discovery.
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the development and progression of numerous cancers.[6] A patent application has disclosed a series of pyrrolo[3,2-c]pyridin-4-one derivatives as inhibitors of both EGFR and HER2, highlighting their potential for treating cancers such as non-small cell lung carcinoma and breast cancer.[6]
The versatility of the pyrrolopyridine scaffold is further demonstrated by its ability to target other kinases, depending on the specific isomeric form and substitution pattern. These include:
-
Haspin Kinase: Involved in mitosis, with inhibitors being developed from 1H-pyrrolo[3,2-g]isoquinolines.[4][7][8]
-
Met Kinase: A receptor tyrosine kinase implicated in tumorigenesis, targeted by pyrrolopyridine-pyridone based inhibitors.[9]
-
PI3Ks, SYK, and FLT3: These kinases, involved in various signaling pathways related to cell growth and inflammation, have been inhibited by other pyrrolopyridine isomers.[10]
Emerging Therapeutic Targets
While oncology remains the primary focus, the pyrrolopyridine scaffold has shown potential in other therapeutic areas.
-
LSD1 Inhibition: Lysine-specific histone demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers. Pyrrolo[2,3-c]pyridines have been identified as potent and reversible inhibitors of LSD1.[11] This suggests that analogs of this compound could also be explored for their potential to modulate epigenetic targets.
-
Analgesic and Sedative Effects: Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated analgesic and sedative properties in preclinical models.[12]
-
Anti-HIV Activity: Certain derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have shown activity against HIV-1 replication.[10]
Part 3: Data Summary and Future Directions
The following table summarizes the key biological activities and associated IC50 values for representative 1H-pyrrolo[3,2-c]pyridine analogs and related structures.
| Compound/Analog Series | Target | Assay | IC50 Value | Reference |
| 1H-pyrrolo[3,2-c]pyridine (10t) | Tubulin | Antiproliferative (HeLa) | 0.12 µM | [1][2] |
| 1H-pyrrolo[3,2-c]pyridine (10t) | Tubulin | Antiproliferative (SGC-7901) | 0.15 µM | [1][2] |
| 1H-pyrrolo[3,2-c]pyridine (10t) | Tubulin | Antiproliferative (MCF-7) | 0.21 µM | [1][2] |
| Pyrrolo[3,2-c]pyridine (1r) | FMS Kinase | Kinase Inhibition | 30 nM | [5] |
| Pyrrolo[3,2-c]pyridine (1r) | - | Antiproliferative (Cancer Cells) | 0.15 - 1.78 µM | [5] |
| 1H-pyrrolo[3,2-g]isoquinoline (10) | Haspin Kinase | Kinase Inhibition | 23.6 nM | [7] |
| Pyrrolo[3,4-c]pyridine (21a) | PI3Kγ | Kinase Affinity | - | [10] |
| Pyrrolo[3,4-c]pyridine (22a) | SYK/FLT3 | Kinase Inhibition | - | [10] |
The research to date strongly supports the continued investigation of this compound analogs as therapeutic agents. The most promising avenues for future research include:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds against their respective targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of these analogs in relevant animal models of disease.
-
Exploration of Novel Targets: To investigate the potential of these compounds to modulate other therapeutic targets, such as epigenetic enzymes and targets in the central nervous system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Modeling of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Derivatives as Kinase Inhibitors
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Derivatives of this core, such as 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, have been identified as promising kinase inhibitors. This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling techniques used to investigate and optimize these derivatives. As a self-validating system, this guide is designed to provide both the "how" and the "why" behind each computational step, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of this important class of molecules. We will use Aurora A kinase, a critical regulator of mitosis and a well-established cancer target, as our primary case study to illustrate these computational methodologies.
Introduction: The Rationale for Targeting Aurora A Kinase with Pyrrolo[3,2-c]pyridine Derivatives
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. This makes Aurora A a compelling target for the development of novel anticancer therapeutics. The 1H-pyrrolo[3,2-c]pyridine core, due to its rigid structure and hydrogen bonding capabilities, is an excellent starting point for the design of ATP-competitive kinase inhibitors. The ethanone substituent provides a key anchor point for derivatization, allowing for the exploration of chemical space to enhance potency and selectivity.
This guide will delineate a systematic in silico workflow designed to predict the binding affinity and mode of interaction of novel this compound derivatives with Aurora A kinase. We will explore molecular docking to predict binding poses, molecular dynamics simulations to assess the stability of the protein-ligand complex, and Quantitative Structure-Activity Relationship (QSAR) modeling to correlate physicochemical properties with biological activity.
The Computational Workflow: A Step-by-Step Guide
Our in silico investigation will follow a multi-step process, beginning with the preparation of our system and culminating in the analysis of structure-activity relationships.
Caption: A high-level overview of the in silico modeling workflow.
System Preparation: Laying the Foundation for Accurate Predictions
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is therefore of paramount importance.
-
Obtain the Crystal Structure: A suitable crystal structure of Aurora A kinase in complex with a known inhibitor should be downloaded from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 2X81, which is the structure of Aurora A in complex with MLN8054.[1] This provides a well-defined active site.
-
Pre-processing: The raw PDB file needs to be cleaned. This involves:
-
Removing water molecules that are not critical for binding.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning correct protonation states to ionizable residues at a physiological pH.
-
Repairing any missing residues or atoms using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the PDB2PQR server.
-
-
2D Sketching and 3D Conversion: The core scaffold and its derivatives are first sketched in a 2D chemical drawing program (e.g., ChemDraw) and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands must be energy minimized to obtain a low-energy conformation. This can be achieved using a suitable force field, such as MMFF94.
-
Charge Calculation: Accurate partial charges are crucial for electrostatic interaction calculations. Gasteiger-Marsili charges are a common and effective choice for this step.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2]
-
Receptor and Ligand Preparation: Convert the prepared protein and ligand files to the PDBQT format using AutoDockTools. This format includes atomic charges and atom types.
-
Grid Box Definition: Define a grid box that encompasses the active site of Aurora A kinase. The dimensions and center of the grid box are critical parameters and should be chosen to cover the entire binding pocket. For PDB ID 2X81, the grid can be centered on the co-crystallized ligand.
-
Docking Execution: Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.[3] The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[3]
-
Analysis of Results: The output will be a set of predicted binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.
Caption: A simplified workflow for molecular docking using AutoDock Vina.
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[4]
-
System Setup:
-
Force Field Selection: Choose an appropriate force field. The AMBER and CHARMM force fields are widely used for protein simulations.[5][6]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore relevant conformational states.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the protein and ligand.
-
Caption: A general workflow for protein-ligand molecular dynamics simulation.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7]
-
Data Set Preparation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is required. This dataset should be divided into a training set (to build the model) and a test set (to validate the model).
-
Molecular Alignment: Align all the molecules in the dataset. This is a critical step and can be done based on a common substructure or by docking them into the active site of the target protein.
-
Descriptor Calculation: Calculate molecular descriptors for each molecule. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.[8]
-
Model Generation and Validation: Use a statistical method, such as Partial Least Squares (PLS) regression, to generate the QSAR model. The predictive power of the model is assessed using the test set.
-
Contour Map Analysis: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Data Presentation and Interpretation: From Raw Data to Actionable Insights
The true value of in silico modeling lies in the ability to interpret the generated data to guide the design of new, more potent compounds.
Molecular Docking Results
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Aurora A) | Hydrogen Bonds |
| Scaffold | -7.2 | Leu263, Gly216, Ala213 | 1 (NH of pyrrole with Leu263 backbone) |
| Derivative A | -8.5 | Leu263, Gly216, Ala213, Val147 | 2 (NH of pyrrole with Leu263, Carbonyl with Val147) |
| Derivative B | -6.8 | Leu263, Gly216 | 1 (NH of pyrrole with Leu263 backbone) |
Interpretation: A lower docking score generally indicates a higher predicted binding affinity.[9] By analyzing the interactions, we can hypothesize why Derivative A has a better score than the parent scaffold. The additional hydrogen bond with Val147 and favorable hydrophobic interactions contribute to its enhanced predicted affinity. Conversely, Derivative B, with a less favorable score, may have steric clashes or unfavorable electrostatic interactions.
Molecular Dynamics Simulation Analysis
A stable RMSD plot for the ligand throughout the simulation suggests that it remains bound in the active site. Fluctuations in the RMSD may indicate instability or multiple binding modes. Analysis of the hydrogen bond occupancy over time can confirm the key interactions predicted by docking.
QSAR Contour Maps
The CoMFA and CoMSIA contour maps provide a visual guide for SAR. For example, a green contour in a CoMFA steric map indicates that bulky substituents in that region are favored for higher activity, while a yellow contour suggests that bulky groups are disfavored. Similarly, electrostatic maps will highlight regions where positive or negative charges are preferred.
Conclusion: A Synergistic Approach to Drug Discovery
The in silico modeling workflow presented in this guide provides a powerful and rational approach to the design and optimization of this compound derivatives as Aurora A kinase inhibitors. By combining molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain a deep understanding of the structure-activity relationships that govern the potency and selectivity of these compounds. This knowledge-driven approach can significantly accelerate the drug discovery process, reducing the time and cost associated with the synthesis and testing of new chemical entities. It is crucial to remember that in silico predictions should always be validated through experimental testing.
References
- 1. rcsb.org [rcsb.org]
- 2. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. mdpi.com [mdpi.com]
- 5. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. metrotechinstitute.org [metrotechinstitute.org]
- 8. CoMFA, CoMSIA and HQSAR Analysis of 3-aryl-3-ethoxypropanoic Acid Derivatives as GPR40 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Navigating the Physicochemical Landscape of a Novel Heterocycle: A Technical Guide to the Solubility and Stability of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Foreword: The Critical Role of Early-Stage Physicochemical Profiling in Drug Development
In the intricate journey of drug discovery and development, the early characterization of a candidate molecule's physicochemical properties is a cornerstone of success. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility and stability of the novel heterocyclic compound, 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. By not merely presenting protocols but delving into the scientific rationale behind them, this document aims to empower research teams to generate robust and reliable data, enabling informed decisions in the progression of this promising molecule.
Introduction to this compound: A Molecule of Interest
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The solubility and stability of this specific ethanone derivative are, as of now, not extensively documented in public literature. Therefore, a systematic investigation is crucial to ascertain its potential as a drug candidate. Understanding how this molecule behaves in various solvent systems and under different stress conditions is a critical first step in formulation development and predicting its in vivo performance.[4]
Part I: Unraveling the Solubility Profile
Aqueous and non-aqueous solubility are fundamental parameters that influence a drug's absorption and the feasibility of developing various dosage forms.[5] For oral drug delivery, aqueous solubility across the physiological pH range is a critical factor for absorption from the gastrointestinal tract.
Theoretical Considerations: A Look at the Structure
A preliminary analysis of the structure of this compound can offer initial hypotheses regarding its solubility. The presence of the pyrrole and pyridine rings, both containing nitrogen atoms, suggests the potential for hydrogen bonding with protic solvents. The ethanone group also contributes to the molecule's polarity. Conversely, the fused aromatic ring system imparts a degree of hydrophobicity. The interplay of these features will dictate its solubility in different media.[5]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold-standard for determining equilibrium solubility is the shake-flask method, as it measures the thermodynamic solubility of a compound in a saturated solution at equilibrium.[6]
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid, of known purity)
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[7]
-
Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
pH Measurement: For aqueous solutions, measure the pH of the supernatant after the experiment to ensure it has not significantly changed.[6]
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.[7]
Caption: Workflow for equilibrium solubility determination.
Data Presentation: A Comparative Overview
The results should be summarized in a clear and concise table to allow for easy comparison of solubility in different solvents.
| Solvent System | pH (for aqueous) | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetate Buffer | 4.5 | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Phosphate Buffer | 6.8 | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Methanol | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Ethanol | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetonitrile | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
| DMSO | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
| PEG 400 | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
Part II: Assessing the Chemical Stability
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are a important part of this process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[4][8][9]
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[8] The goal is to generate degradation products to a level of 5-20% to enable their identification and the validation of the analytical method.[10]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector or coupled to a mass spectrometer)
Procedure:
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug and a solution of the drug to elevated temperatures (e.g., 60-80 °C) in an oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Caption: Workflow for forced degradation studies.
Data Presentation: Summarizing Stability Insights
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability under different conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 1 N HCl | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |
| Basic Hydrolysis | 0.1 N NaOH | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 1 N NaOH | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |
| Oxidative Degradation | 3% H₂O₂ | [Hypothetical Data] | RT | [Hypothetical Data] | [Hypothetical Data] |
| 30% H₂O₂ | [Hypothetical Data] | RT | [Hypothetical Data] | [Hypothetical Data] | |
| Thermal Degradation | Solid | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Solution | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |
| Photolytic Degradation | Solid | [Hypothetical Data] | N/A | [Hypothetical Data] | [Hypothetical Data] |
| Solution | [Hypothetical Data] | N/A | [Hypothetical Data] | [Hypothetical Data] |
Conclusion: From Data to Development Strategy
The comprehensive solubility and stability data generated through the protocols outlined in this guide will form the bedrock for the subsequent development of this compound. The solubility profile will guide the selection of appropriate formulation strategies, such as the choice of excipients and the potential need for solubility enhancement techniques. The stability data will inform decisions on packaging, storage conditions, and the establishment of a suitable shelf-life for the drug substance and eventual drug product. Furthermore, the identification of degradation products is a regulatory requirement and is crucial for ensuring the safety and efficacy of the final pharmaceutical product. By adhering to these rigorous scientific principles and methodologies, research and development teams can confidently advance promising molecules like this compound through the development pipeline.
References
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. scispace.com [scispace.com]
- 7. who.int [who.int]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. ijisrt.com [ijisrt.com]
The Ascendancy of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide to Patents and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core, a versatile and privileged scaffold in medicinal chemistry, has garnered significant attention in recent patent literature. Its unique structural and electronic properties have positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of diseases, from cancer and autoimmune disorders to neurological conditions and gastric ailments. This in-depth technical guide provides a comprehensive review of patents involving the 1H-pyrrolo[3,2-c]pyridine scaffold, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic domains.
The Allure of a Privileged Scaffold: Why 1H-pyrrolo[3,2-c]pyridine?
The 1H-pyrrolo[3,2-c]pyridine system, an isomer of azaindole, presents a unique combination of a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement allows for diverse and specific interactions with biological targets, making it an ideal starting point for inhibitor design. The rigidity of the fused bicyclic system also serves to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the scaffold's aromatic nature allows for extensive derivatization at multiple positions, enabling fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
Key Therapeutic Applications and Patent Landscape
The patent landscape for 1H-pyrrolo[3,2-c]pyridine derivatives is dominated by their application as kinase inhibitors, particularly in oncology. However, their utility extends to other important therapeutic areas, each with a distinct mechanistic rationale.
Kinase Inhibition in Oncology: A Dominant Paradigm
The ability of the 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the hinge-binding interactions of ATP has made it a prolific source of kinase inhibitors. Patents in this area are numerous and cover a range of kinases implicated in cancer progression.
MPS1 is a critical component of the spindle assembly checkpoint, and its overexpression is common in many human cancers. A series of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been developed through structure-based design. These compounds have been shown to potently and selectively inhibit MPS1 in vitro and demonstrate antiproliferative activity in cellular assays[1]. The optimization of these inhibitors often focuses on modifying substituents at various positions of the scaffold to enhance potency and improve pharmacokinetic properties[1].
FMS kinase is another important target in oncology and inflammatory diseases. A series of diarylamide and diarylurea derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those of ovarian, prostate, and breast origin[2].
Table 1: Representative 1H-pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitors and their Biological Activity
| Compound ID | Structure | FMS IC50 (nM) | Antiproliferative Activity (IC50, µM) |
| KIST101029 | N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide | 96 | Ovarian (A2780): 0.25, Prostate (DU145): 0.31, Breast (MCF-7): 0.45 |
| 1e | N-(3-(4-(4-methoxybenzamido)-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide | 60 | Not Reported |
| 1r | N-(3-(4-(4-(dimethylamino)benzamido)-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide | 30 | Ovarian (SKOV3): 0.15, Prostate (PC3): 1.78, Breast (MDA-MB-231): 0.33 |
Data sourced from[2]
Anticancer Activity via Colchicine-Binding Site Inhibition
Beyond kinase inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold has been ingeniously employed to create potent inhibitors of tubulin polymerization by targeting the colchicine-binding site. This approach offers an alternative strategy for anticancer drug development.
A recent series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as colchicine-binding site inhibitors[3][4][5][6]. These compounds have demonstrated moderate to excellent antitumor activities against a panel of cancer cell lines[3][4][5][6]. The most potent compounds in this series induce G2/M phase cell cycle arrest and apoptosis[4][5]. Molecular modeling studies suggest that these molecules interact with tubulin by forming hydrogen bonds with key residues in the colchicine-binding site, such as Thrα179 and Asnβ349[4][5].
Table 2: Antiproliferative Activity of Representative 1H-pyrrolo[3,2-c]pyridine-based Colchicine-Binding Site Inhibitors
| Compound ID | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 1.23 | 1.56 | 1.89 |
| 10h | 4-Methoxyphenyl | 0.87 | 0.98 | 1.12 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Modulation of Toll-Like Receptors (TLRs) for Autoimmune Diseases
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential to modulate Toll-like receptors (TLRs), which are key players in the innate immune system and are implicated in various autoimmune and inflammatory diseases. Patents have been filed for 1H-pyrrolo[3,2-c]pyridine and its regioisomer 1H-pyrrolo[2,3-c]pyridine as TLR9 inhibitors for the treatment of fibrosis[7]. The modulation of TLR signaling by small molecules is a promising therapeutic strategy, and the 1H-pyrrolo[3,2-c]pyridine scaffold provides a valuable template for the design of such modulators. The downstream signaling of TLRs typically involves adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines[8][9][10]. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold would be expected to interfere with these pathways.
Applications in Neurodegenerative Diseases
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends to the challenging field of neurodegenerative diseases. Patents have disclosed the use of pyrrolopyridine derivatives as imaging agents for neurofibrillary tangles, which are a hallmark of Alzheimer's disease[11][12][13]. These compounds are designed to bind to tau aggregates and can be labeled with positron-emitting isotopes for use in positron emission tomography (PET) imaging[12][13]. Furthermore, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have been investigated as potent glycogen synthase kinase 3β (GSK-3β) inhibitors for the treatment of Alzheimer's disease[14].
Proton Pump Inhibitors for Gastric Acid-Related Disorders
Derivatives of 1H-pyrrolo[2,3-c]pyridine have been investigated as reversible proton pump inhibitors, also known as acid pump antagonists (APAs)[15]. These compounds inhibit the H+/K+ ATPase in gastric parietal cells, thereby reducing gastric acid secretion. The reversible nature of their inhibition may offer advantages over traditional irreversible proton pump inhibitors.
Synthesis Strategies: Building the Core
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is a key step in the development of these therapeutic agents. Several synthetic routes have been reported in the patent and scientific literature, often starting from substituted pyridine precursors.
A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For example, a multi-step synthesis starting from 2-bromo-5-methylpyridine can be employed to generate a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate is then amenable to further functionalization, such as through Suzuki cross-coupling reactions, to introduce diverse aryl or heteroaryl substituents at the 6-position[3][4].
Diagram 1: General Synthetic Workflow for 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
Caption: A representative synthetic pathway to functionalized 1H-pyrrolo[3,2-c]pyridines.
Experimental Protocols: A Practical Guide
To provide a tangible example for researchers, a detailed experimental protocol for the synthesis of a representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is provided below, based on procedures described in the literature[3][4].
Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a)
-
Preparation of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 5): To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid (2.0 eq), copper(II) acetate (2.0 eq), potassium carbonate (2.0 eq), and pyridine (3.0 eq). The reaction mixture is heated under microwave irradiation at 85 °C for 30 minutes. After cooling, the mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Suzuki Coupling to yield 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a): In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq). Add a mixture of 1,4-dioxane and water (3:1) and degas the mixture with nitrogen. The reaction is heated in a microwave reactor at 125 °C for 26 minutes. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.
Characterization Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a):
-
¹H NMR (500 MHz, CDCl₃): δ 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[3][6].
-
¹³C NMR (126 MHz, CDCl₃): δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[3][6].
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₂H₂₁N₂O₃: 361.1552, found 361.1556[3][6].
Mechanism of Action: A Deeper Dive
Understanding the mechanism of action is paramount in drug development. For 1H-pyrrolo[3,2-c]pyridine derivatives, the mechanism is highly dependent on the therapeutic target.
Diagram 2: Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives
Caption: 1H-pyrrolo[3,2-c]pyridine kinase inhibitors compete with ATP for the hinge region.
As kinase inhibitors, these compounds typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site. The pyrrole NH and pyridine nitrogen form crucial hydrogen bonds with the backbone of the hinge region, mimicking the interactions of the adenine moiety of ATP. Substituents on the scaffold then occupy adjacent hydrophobic pockets, conferring potency and selectivity. Some inhibitors, like the MPS1 inhibitors, have been shown to stabilize an inactive conformation of the kinase, a characteristic of Type II inhibitors[1].
For colchicine-binding site inhibitors, the mechanism involves the disruption of microtubule dynamics. By binding to β-tubulin at the colchicine site, these compounds prevent the polymerization of tubulin into microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis[4][5].
Future Directions and Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. The extensive patent and scientific literature reviewed herein highlights its broad therapeutic potential, particularly in oncology. The ongoing exploration of this scaffold for other indications, such as autoimmune and neurodegenerative diseases, underscores its enduring appeal.
Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the application of advanced drug delivery strategies to enhance the efficacy and safety of 1H-pyrrolo[3,2-c]pyridine-based drugs. The continued synergy between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL300643A - 1H-PYRROLO[3,2-C]PYRIDINE and 1H-PYRROLO[2,3-C]PYRIDINE derivatives as TLR9 inhibitors for the treatment of fibrosis - Google Patents [patents.google.com]
- 8. Modulation of immune responses through direct activation of Toll-like receptors to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of regulation of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AU2017286868B2 - 5,7-dihydro-pyrrolo-pyridine derivatives for treating neurological and neurodegenerative diseases - Google Patents [patents.google.com]
- 12. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
Abstract
The 1H-pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its unique electronic architecture, combining an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, imparts a distinct reactivity profile and allows for diverse biological interactions. This guide provides an in-depth exploration of synthetic protocols for the regioselective functionalization of this scaffold. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic campaigns. The protocols described herein are designed as self-validating systems, emphasizing robust, reproducible, and well-characterized transformations.
The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and pyridine ring creates a scaffold that is both a hydrogen-bond donor and acceptor, with a dipole moment that facilitates critical interactions with biological targets. Derivatives have shown potent activity as kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[1][3] The challenge and opportunity for the synthetic chemist lie in the precise control of regioselectivity. The scaffold presents multiple sites for modification: the pyrrole nitrogen (N-1), the electron-rich pyrrole carbons (C-2, C-3), and the electron-deficient pyridine carbons (C-4, C-6, C-7). Strategic functionalization at these positions is paramount for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Caption: Numbering of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Functionalization at the N-1 Position: Gateway to Diversity
The pyrrole NH moiety is the most acidic proton in the scaffold, making the N-1 position a logical starting point for diversification via alkylation or arylation. This modification can block a potential metabolic site, modulate solubility, and introduce new vectors for interacting with protein targets.
Protocol 2.1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam reaction provides a reliable method for N-arylation using arylboronic acids. It offers milder conditions compared to traditional Ullmann condensations. The protocol below is adapted from a successful synthesis of 1-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[2][4]
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is a cost-effective and efficient catalyst for this transformation. The copper(II) is reduced in situ to the active copper(I) species.
-
Base: Potassium carbonate (K₂CO₃) is a crucial component, acting as a base to facilitate the catalytic cycle, though its exact role can be complex and may involve activation of the N-H bond or interaction with the boronic acid.
-
Solvent: 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, accelerating the rate of reaction.[4]
Caption: Workflow for Copper-Catalyzed N-Arylation.
Detailed Experimental Protocol:
-
To a microwave reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (2.0 eq.), copper(II) acetate (Cu(OAc)₂, 2.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and pyridine (3.0 eq.).[4]
-
Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.02 M.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 85 °C.[4]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the N-arylated product.
Self-Validation:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure consumption of the starting material.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of the aryl group and match reported spectral data.[2][4]
Functionalization at the C-6 Position via Cross-Coupling
The C-6 position on the pyridine ring is a prime target for introducing aryl or heteroaryl substituents to modulate biological activity. The most robust strategy involves installing a halogen at this position, which then serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Synthesis of the Key Intermediate: 6-bromo-1H-pyrrolo[3,2-c]pyridine
A reliable synthesis of the 6-bromo intermediate is the cornerstone of this strategy. A reductive cyclization approach has proven effective.[2][4]
Detailed Experimental Protocol:
-
In a round-bottom flask, suspend (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq.) and iron powder (4.0 eq.) in glacial acetic acid.[4]
-
Heat the reaction mixture to 100 °C and stir for 5 hours.
-
Cool the mixture, filter to remove excess iron, and concentrate the filtrate in vacuo.
-
Carefully neutralize the residue to pH ~8 with a saturated aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by chromatography.
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis, valued for its high functional group tolerance and operational simplicity.[5] This protocol details the coupling of the N-arylated 6-bromo intermediate with various arylboronic acids.[4]
Causality Behind Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a classic, highly effective Pd(0) catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is stable but readily provides the active catalytic species in solution.
-
Base: An inorganic base like K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5]
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used. Water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[4]
-
Inert Atmosphere: Palladium catalysts, especially at elevated temperatures, can be sensitive to oxygen, which can lead to catalyst degradation and formation of undesired side products (e.g., homocoupling of the boronic acid). Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (N₂ or Ar) is critical for reproducibility and high yields.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol:
-
In a microwave vial, combine the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq.), the desired substituted phenylboronic acid (1.5 eq.), K₂CO₃ (5.0 eq.), and Pd(PPh₃)₄ (0.06 eq.).[4]
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial, and thoroughly degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Place the vial in a microwave reactor and heat to 125 °C for 25-30 minutes.[4]
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel column chromatography.
Data Presentation: Representative Yields for Suzuki Coupling at C-6
| Entry | Arylboronic Acid (R²) | Yield (%) |
| 1 | Phenylboronic acid | 63 |
| 2 | o-Tolylboronic acid | 65 |
| 3 | m-Tolylboronic acid | 94 |
| 4 | p-Tolylboronic acid | 67 |
| Data sourced from Wang, C., et al. (2024).[4] |
Emerging Strategies: Direct C-H Functionalization
While the halogenation-cross-coupling sequence is robust, modern synthetic chemistry increasingly favors direct C-H functionalization to improve atom economy and reduce synthetic steps.[6][7] The 1H-pyrrolo[3,2-c]pyridine scaffold presents distinct opportunities for this approach.
Conceptual Overview:
-
C-3 Position: The C-3 position of the pyrrole ring is electron-rich and analogous to the C-3 position of indole. It is susceptible to electrophilic attack and is a prime candidate for reactions like Friedel-Crafts acylation, Vilsmeier-Haack formylation, or direct C-H arylation under palladium catalysis.
-
C-7 Position: The C-7 position is adjacent to the pyrrole nitrogen. This proximity can be exploited using a directing group strategy. An appropriate group installed at the N-1 position can chelate to a transition metal catalyst (e.g., Rh, Ru, Pd), directing C-H activation and subsequent functionalization specifically to the C-7 position.
-
Pyridine Ring (C-4): Direct functionalization of the pyridine ring is more challenging due to its electron-deficient nature.[6][7] However, transition-metal catalyzed methods are emerging that can functionalize these positions, often operating through mechanisms that do not rely on the nucleophilicity of the ring.[8]
Caption: Conceptual sites for direct C-H functionalization.
While detailed, universally applicable protocols for C-H activation on this specific scaffold are still evolving, the principles provide a roadmap for future synthetic exploration. Researchers are encouraged to consult leading literature on C-H activation of both indole and pyridine systems to develop bespoke conditions.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Pyridine CH functionalization | PPTX [slideshare.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Derivatives
Introduction: Unlocking New Chemical Space in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including potent anticancer and kinase inhibitory properties.[1][2] Derivatives of this scaffold have been investigated as inhibitors of platelet aggregation and as potential treatments for inflammatory disorders.[2][3] The strategic functionalization of this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[4][5][6] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide, is one of the most frequently utilized transformations in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl linkages.[6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for applying the Suzuki-Miyaura coupling to derivatives of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing these critical reactions for the synthesis of novel molecular entities.
The Core Mechanism: A Palladium-Catalyzed Catalytic Cycle
The power of the Suzuki-Miyaura coupling lies in its elegant and efficient catalytic cycle, which typically involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5][7][8] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the heteroaryl halide (e.g., a bromo- or chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivative). This step, which is often rate-determining, forms a square-planar Pd(II) intermediate.[5][9]
-
Transmetalation : In this key step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9][11] The choice of base is critical to facilitate this step without promoting unwanted side reactions.[6]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. This forms the desired new carbon-carbon bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Design: Rationale for Component Selection
The success of coupling nitrogen-containing heterocycles like this compound derivatives hinges on the judicious selection of each reaction component.
-
The Heteroaryl Halide : The substrate of interest, a halogenated this compound, serves as the electrophilic partner. Bromo- and iodo-derivatives are generally more reactive than chloro-derivatives, though modern catalyst systems have made the use of more economical chloro-substrates increasingly feasible.[6] The nitrogen atoms in the pyrrolopyridine core can potentially coordinate to the palladium catalyst, necessitating robust catalyst systems to prevent catalyst deactivation.[12][13]
-
The Organoboron Reagent : Arylboronic acids are the most common nucleophilic partners due to their commercial availability, general stability, and low toxicity.[14] Boronate esters, such as pinacol esters, are also widely used and can offer enhanced stability and solubility, sometimes mitigating side reactions like protodeboronation.[6]
-
Palladium Catalyst & Ligand : This is arguably the most critical choice. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving electron-rich, N-heterocyclic substrates often benefit from more advanced systems.[10]
-
Bulky, Electron-Rich Phosphine Ligands : Ligands such as SPhos, XPhos, and tricyclohexylphosphine (PCy₃) are highly effective.[4][15] They promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and accommodating more challenging substrates (e.g., heteroaryl chlorides).[4][13]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma donors and are often more thermally stable than phosphines, making them excellent for difficult couplings.[14] PEPPSI-type precatalysts are common examples.[7]
-
Precatalysts : Modern palladacycle precatalysts (e.g., XPhos Pd G2/G3) are air- and moisture-stable, offering high activity and reproducibility by generating the active LPd(0) species under mild conditions.[6]
-
-
Base : A base is essential for the transmetalation step.[9] Inorganic bases are standard, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][16] The choice of base can significantly impact yield, and screening may be necessary. K₃PO₄ is often a good starting point for heteroaryl couplings.
-
Solvent : The solvent must solubilize both the organic substrates and the inorganic base to some extent. Biphasic solvent systems are common. A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethylformamide (DMF) with water is frequently employed.[10][12][17]
Quantitative Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions that can serve as a robust starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative. Optimization for each specific substrate pairing is recommended.
| Entry | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 110 | 16 | 70-85 |
| 3 | Thiophene-3-boronic acid (1.5) | XPhos Pd G3 (3) | - | K₃PO₄ (2.0) | THF/H₂O (10:1) | 80 | 8 | 65-80 |
| 4 | Pyridine-4-boronic acid (1.5) | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 18 | 50-70 |
| 5 | Indole-5-boronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 60-75 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general method for coupling a bromo-substituted this compound with an arylboronic acid using a palladium precatalyst.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Bromo-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water (2 mL)
-
Argon or Nitrogen gas supply
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and condenser
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask containing a magnetic stir bar, add the bromo-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (1.0 equiv), the arylboronic acid (1.2 equiv), the XPhos Pd G3 precatalyst (0.03 equiv), and potassium phosphate (2.0 equiv).[5]
-
Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of 1,4-dioxane and water for 15-20 minutes. Add the degassed solvent mixture (10 mL total) to the reaction flask via syringe.[10]
-
Reaction : Place a condenser on the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 8-16 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction and Isolation : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure coupled product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields, making it an excellent tool for rapid library synthesis and optimization.
Procedure:
-
Combine the reagents and solvents in a microwave-safe reaction vial as described in Protocol 1.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-45 minutes.[1][16]
-
After cooling to room temperature, perform the work-up and purification steps as outlined in Protocol 1.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion : If the reaction stalls, consider a different catalyst/ligand system. For aza-heterocycles, switching to a more electron-rich ligand like SPhos or using an NHC-based catalyst can be effective.[13] Increasing the temperature or switching to a higher-boiling solvent like DMF may also drive the reaction to completion.
-
Protodeboronation : The premature cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[7] Using a milder base (e.g., K₂CO₃ instead of K₃PO₄), rigorously anhydrous conditions, or switching to a more stable boronate ester can mitigate this issue.
-
Homocoupling : The formation of a biaryl product derived from the boronic acid can compete with the desired cross-coupling. This is often a sign of oxygen in the system or issues with the catalyst turnover. Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere.[15]
-
Product Purification : The final products often retain trace amounts of palladium. Treatment of the crude product solution with a palladium scavenger or performing an additional wash with an aqueous solution of thiourea or L-cysteine can help remove residual metal.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize diverse libraries of novel analogues. The protocols and insights provided in this guide offer a solid foundation for developing and optimizing these reactions, empowering scientists to accelerate the pace of discovery in their quest for new and improved therapeutics.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Buchwald-Hartwig Amination of Halogenated Pyrrolopyridine Intermediates
Introduction: The Strategic Importance of C-N Bond Formation in Pyrrolopyridine Synthesis
The pyrrolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity.[1][2] These structures are integral to a range of therapeutics, including kinase inhibitors for anticancer therapy, such as Vemurafenib and Pexidartinib.[2][3] The ability to precisely install nitrogen-based functional groups onto this framework is paramount for modulating pharmacological properties, influencing everything from target binding and selectivity to metabolic stability and solubility.
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[4][5] Its development revolutionized the synthesis of arylamines, replacing harsher, traditional methods that often suffered from limited substrate scope and poor functional group tolerance.[4] For drug development professionals working with halogenated pyrrolopyridine intermediates, this reaction is not merely a synthetic convenience but a critical enabling technology. It allows for the late-stage diversification of molecular scaffolds, providing a direct and reliable route to libraries of novel amine-substituted pyrrolopyridines for biological screening.[6][7]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to halogenated pyrrolopyridines. We will dissect the reaction mechanism, explain the causal logic behind the selection of critical reaction parameters, and provide a detailed, field-proven protocol and troubleshooting guide for researchers.
The Catalytic Heart: Mechanism and Core Principles
The Buchwald-Hartwig amination is a complex catalytic process where each component plays a critical, synergistic role. A deep understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism proceeds through several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][8]
-
Catalyst Activation & Oxidative Addition : The cycle begins with an active, low-valent Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. This electron-rich Pd(0) complex undergoes oxidative addition into the carbon-halogen bond of the pyrrolopyridine, forming a Pd(II)-aryl intermediate.[9] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[9]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical, as its strength must be sufficient to deprotonate the amine without causing unwanted side reactions with sensitive functional groups on the substrate.[10]
-
Reductive Elimination : This is the final, bond-forming step. The arylamine product is formed by reductive elimination from the palladium-amido complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: A Guide to Kinase Inhibition Assays Using Pyrrolopyridine Compounds
Introduction: The Critical Role of Kinases and the Promise of Pyrrolopyridine Inhibitors
Protein kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of a multitude of cellular processes, including signal transduction, metabolism, cell division, and differentiation.[1] The aberrant activity of these enzymes is a well-established driver of numerous human diseases, most notably cancer, making them a major class of therapeutic targets.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3][4]
Among the promising scaffolds for kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine core has garnered significant attention.[5] This heterocyclic system mimics the natural purine structure of adenosine triphosphate (ATP), the phosphate donor in kinase-catalyzed reactions, allowing for competitive inhibition at the ATP-binding site.[5] This structural similarity provides a versatile platform for designing potent and selective inhibitors against a range of kinases.[6][7] This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to effectively screen and characterize pyrrolopyridine-based kinase inhibitors using robust in vitro and cell-based assays.
Part 1: In Vitro Biochemical Kinase Inhibition Assay
The in vitro biochemical assay is the foundational experiment for determining the direct inhibitory activity of a compound against a purified kinase. This section outlines the principles, protocols, and data analysis for a typical luminescence-based kinase assay, which is widely used due to its sensitivity and high-throughput compatibility.[8]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[9] A proprietary thermostable luciferase is used to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the well.[9][10] Therefore, a decrease in kinase activity due to inhibition results in a higher luminescent signal, as less ATP is consumed.[1][11]
Caption: Principle of a luminescence-based kinase inhibition assay.
Materials and Reagents
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Pyrrolopyridine test compounds
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)[8][12]
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Protocol: Step-by-Step Guide
Caption: Workflow for an in vitro kinase inhibition assay.
-
Compound Preparation:
-
Prepare a stock solution of the pyrrolopyridine compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Setup:
-
In a white, opaque microplate, add the serially diluted compounds. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[13]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme in the appropriate kinase assay buffer.
-
Add the kinase solution to all wells of the assay plate.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.[14]
-
Prepare a second master mix containing the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the inhibitor's potency.[15]
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.[8]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells.[13]
-
Incubate the plate in the dark at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.[16]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[17]
-
Calculate Percent Inhibition:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
-
Generate Dose-Response Curve:
| Pyrrolopyridine Compound | Kinase Target | IC₅₀ (nM) |
| Compound A | Kinase X | 25 |
| Compound B | Kinase X | 150 |
| Compound C | Kinase X | >10,000 |
| Staurosporine (Control) | Kinase X | 8 |
Assay Validation: The Z'-Factor
For high-throughput screening (HTS), it is crucial to assess the quality and reliability of the assay. The Z'-factor is a statistical parameter used for this purpose.[20][21]
-
Z' > 0.5: An excellent assay suitable for HTS.[22]
-
0 < Z' ≤ 0.5: A good, but marginal assay.[22]
-
Z' < 0: A poor assay, not suitable for screening.[22]
The Z'-factor is calculated using the means and standard deviations of the positive and negative controls.[23][24]
Part 2: Alternative Detection Methods for Kinase Assays
While luminescence is a popular choice, other detection methods are also widely used, each with its own advantages and disadvantages.
| Detection Method | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger molecule.[25][26] | Homogeneous (no-wash) format, sensitive, non-radioactive.[25][27] | Potential for interference from fluorescent compounds, requires specialized equipment.[28] |
| AlphaScreen® | A bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal.[14][29] | Highly sensitive, large assay window, tolerant of various buffer conditions.[29][30] | Can be sensitive to light and oxygen, potential for bead aggregation.[31] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity.[14] | Ratiometric measurement reduces well-to-well variability, time-gated detection minimizes background fluorescence.[14][32] | Requires specific labeling of assay components, potential for compound interference. |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.[33] | Direct and highly sensitive measurement of phosphorylation. | Use of radioactive materials poses safety and disposal challenges, not easily amenable to HTS.[27] |
Part 3: Cell-Based Kinase Inhibition Assay
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[34] This is a critical step to evaluate factors such as cell permeability and off-target effects.[3]
Principle of a Cell-Based Phosphorylation Assay
This assay quantifies the phosphorylation of a specific substrate within the cell. Cells are treated with the pyrrolopyridine inhibitor, and the level of substrate phosphorylation is then measured, often using an antibody-based detection method like a sandwich ELISA or Western blotting.[35] A decrease in the phosphorylation signal indicates inhibition of the target kinase.
Caption: General principle of a cell-based kinase inhibition assay.
Experimental Protocol: Step-by-Step Guide
-
Cell Culture and Seeding:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.[36]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrrolopyridine compound or vehicle control.
-
Incubate for a specified period (e.g., 2-24 hours) to allow for cellular uptake and target engagement.[36]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[36]
-
-
Detection of Substrate Phosphorylation (Example: Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[36]
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein level of the substrate or a housekeeping protein.
-
Data Analysis and Interpretation
The data from a cell-based assay can be used to determine the cellular IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value. This provides a more comprehensive understanding of the compound's efficacy in a biological system.[36]
Conclusion
The experimental procedures detailed in this guide provide a robust framework for the evaluation of pyrrolopyridine compounds as kinase inhibitors. By systematically progressing from in vitro biochemical assays to more complex cell-based models, researchers can effectively characterize the potency, selectivity, and cellular efficacy of their compounds. Careful experimental design, rigorous data analysis, and a thorough understanding of the underlying principles are paramount to advancing promising kinase inhibitors through the drug discovery pipeline.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. benchchem.com [benchchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. punnettsquare.org [punnettsquare.org]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. youtube.com [youtube.com]
- 25. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. labcluster.com [labcluster.com]
- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. researchgate.net [researchgate.net]
- 31. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assets.fishersci.com [assets.fishersci.com]
- 33. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 34. inits.at [inits.at]
- 35. reactionbiology.com [reactionbiology.com]
- 36. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Throughput Screening Methods for Pyrrolopyridine Libraries
Introduction: The Pyrrolopyridine Scaffold as a Privileged Motif in Drug Discovery
Pyrrolopyridines, bicyclic heterocyclic compounds composed of fused pyrrole and pyridine rings, represent a class of "privileged scaffolds" in medicinal chemistry.[1][2][3] Their structural architecture is of significant interest because it mimics the natural purine ring system, a core component of adenosine triphosphate (ATP).[4][5] This inherent biomimicry makes pyrrolopyridine derivatives particularly adept at targeting the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[4][5]
Dysregulation of kinase signaling is a hallmark of numerous diseases, especially cancer, making kinase inhibitors a major class of therapeutic agents.[6][7] The pyrrolopyridine scaffold has proven to be a fertile starting point for the development of potent and selective kinase inhibitors, including approved drugs like Vemurafenib, which targets BRAF kinase in melanoma.[4][8] The versatility of this scaffold allows for extensive chemical modification, enabling the creation of large, diverse compound libraries to screen for novel therapeutic leads against a wide range of biological targets.[9][10]
This guide provides a detailed overview of high-throughput screening (HTS) strategies and methodologies tailored for the effective evaluation of pyrrolopyridine libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel bioactive compounds from this promising chemical class. We will delve into the causality behind experimental design, provide validated protocols, and offer a framework for robust data interpretation.
The High-Throughput Screening (HTS) Cascade: A Strategic Framework
High-throughput screening is a systematic process designed to rapidly assess large numbers of chemical compounds for a specific biological activity.[11][12] The process is not a single experiment but rather a multi-stage campaign designed to progressively filter a large library down to a small number of validated, high-quality "hits."
Caption: General workflow of a high-throughput screening (HTS) campaign.
Assay Selection: Choosing the Right Tool for the Question
The choice of the primary screening assay is the most critical decision in an HTS campaign. It dictates the nature of the hits you will find and must be aligned with the scientific question. For pyrrolopyridine libraries, which are often designed as kinase inhibitors, the choice typically falls into three main categories: biochemical, cell-based, or biophysical assays.
Caption: Decision tree for selecting a primary HTS assay format.
Section 1: Biochemical Assays for Kinase Targets
Biochemical assays utilize purified, isolated components (e.g., an enzyme, substrate, and cofactor) to measure the direct effect of a compound on the target's function. For pyrrolopyridine libraries targeting kinases, these assays are ideal for identifying direct, potent inhibitors.
Causality and Rationale: The primary mechanism by which pyrrolopyridines inhibit kinases is by competing with ATP for the enzyme's binding pocket.[4][5] Therefore, a robust biochemical assay must accurately measure the rate of phosphorylation of a substrate by the kinase. Luminescence-based ATP detection assays are an industry standard. They function on a simple principle: the amount of ATP remaining in a reaction well is inversely proportional to kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and uses a generic recombinant kinase. The Kinase-Glo® (Promega) reagent is a common choice for this application.[6]
A. Assay Parameters and Reagents
| Parameter | Recommended Value/Component | Rationale |
| Plate Format | 384-well, white, solid bottom | White plates maximize luminescent signal and prevent well-to-well crosstalk. |
| Target Kinase | Purified, recombinant kinase | Ensures a clean system to measure direct inhibition of the target. |
| Substrate | Generic or specific peptide substrate | Must be a known substrate for the target kinase. |
| ATP Concentration | Set at or near the Km value | Maximizes sensitivity to competitive inhibitors. Screening far above Km will require higher inhibitor concentrations to see an effect. |
| Compound Conc. | 10 µM (Primary Screen) | A standard concentration to balance hit identification with minimizing off-target effects. |
| DMSO Tolerance | <1% final concentration | High concentrations of DMSO can inhibit enzyme activity and must be controlled for. |
| Positive Control | Staurosporine or known inhibitor | Validates that the assay can detect inhibition. |
| Negative Control | DMSO vehicle | Defines the 0% inhibition window (maximum kinase activity). |
| Detection Reagent | Kinase-Glo® Luminescent Kinase Assay | Provides a robust, high-throughput method to quantify remaining ATP. |
B. Step-by-Step Methodology
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate.
-
Add 50 nL of DMSO to negative control wells.
-
Add 50 nL of a known inhibitor (e.g., Staurosporine at 10 mM) to positive control wells.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer (contains buffer salts, MgCl₂, DTT). The final concentration of kinase should be optimized during assay development to consume 50-80% of the ATP during the reaction.
-
Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to pre-bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is now 10 µL.
-
Incubate the plate at room temperature for 60 minutes (or an optimized time). The incubation time is critical and should be set to stay within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
Read luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
C. Data Analysis and Quality Control
-
Z'-Factor Calculation: Before starting the full screen, the assay must be validated. The Z'-factor is a statistical measure of assay quality, calculated from the positive and negative controls.
-
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' > 0.5 is considered robust and suitable for HTS.[13]
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
-
Hit Calling: A "hit" is typically defined as any compound exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations above the mean of the library compounds).
Section 2: Cell-Based Assays for Phenotypic Screening
While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on a compound's ability to enter a cell, its stability in a cellular environment, or its effect on a downstream signaling pathway.[14] Cell-based assays address these questions by measuring a phenotypic outcome in live cells.
Causality and Rationale: For pyrrolopyridine-based kinase inhibitors intended as anticancer agents, the ultimate goal is to stop cancer cell proliferation or induce cell death (apoptosis).[15][16][17] Therefore, a primary cell-based screen often measures cell viability or proliferation. A decrease in cell viability in the presence of a compound indicates it is cell-permeable and engages its target (or another target) to produce the desired anti-proliferative effect. The GTL-16 gastric carcinoma cell line, which is dependent on the Met kinase, is a relevant model for screening potential Met inhibitors.[18]
Protocol 2: Cell Viability/Anti-Proliferation Assay (Luminescence-Based)
This protocol uses the CellTiter-Glo® (Promega) Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
A. Assay Parameters and Reagents
| Parameter | Recommended Value/Component | Rationale |
| Plate Format | 384-well, clear bottom, tissue-culture treated | Allows for cell adhesion and microscopic inspection if needed. |
| Cell Line | GTL-16 Human Gastric Carcinoma (or other relevant line) | Choice of cell line should be driven by the target pathway of interest. |
| Seeding Density | 1000-2000 cells/well | Must be optimized to ensure cells are in the exponential growth phase at the end of the assay. |
| Incubation Time | 72 hours | Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. |
| Compound Conc. | 10 µM (Primary Screen) | Balances potency with potential non-specific toxicity. |
| Positive Control | Staurosporine or known cytotoxic agent | Validates the assay's ability to detect a loss in cell viability. |
| Negative Control | DMSO vehicle | Defines the 100% cell viability window. |
| Detection Reagent | CellTiter-Glo® Luminescent Cell Viability Assay | A robust, HTS-compatible reagent for measuring the number of viable cells. |
B. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells (e.g., GTL-16) that are in a healthy, logarithmic growth phase.
-
Dilute the cells in complete growth medium (e.g., RPMI + 10% FBS) to the optimized seeding concentration.
-
Using a multi-drop dispenser (e.g., CombiDrop), dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Addition:
-
Prepare a daughter plate by diluting the 10 mM master library into an intermediate concentration.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the library compounds, positive control, and negative control (DMSO) to the wells containing cells. The final DMSO concentration should be kept low (e.g., <0.5%).
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics for the detection reagent.
-
Add 20 µL of CellTiter-Glo® reagent to all wells.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
C. Data Analysis and Hit Confirmation
-
Data Normalization: Data is typically normalized to the in-plate controls:
-
% Viability = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)
-
-
Hit Confirmation and Counter-screens: Hits from a cell viability screen require follow-up. A crucial next step is to perform a dose-response analysis to determine the IC50 value. Furthermore, counter-screens using a non-dependent cell line are essential to distinguish target-specific effects from general cytotoxicity.[18]
Section 3: Biophysical Methods for Fragment-Based Screening
Fragment-Based Drug Discovery (FBDD) is a powerful approach that screens libraries of small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders.[19][20] These fragments serve as starting points for building more potent, drug-like molecules. Pyrrolopyridine itself can be considered a core fragment. Biophysical methods are required for FBDD because the interactions are often too weak to be detected in traditional biochemical or cell-based assays.
Causality and Rationale: The principle behind biophysical screening is the direct detection of a physical change in the target protein upon fragment binding. A common and accessible primary screening method is Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay.[19][21] This technique measures the melting temperature (Tm) of a protein. The binding of a ligand, even a weak one, typically stabilizes the protein's structure, leading to a measurable increase in its Tm. Hits from DSF are then validated using orthogonal methods like NMR or Surface Plasmon Resonance (SPR) to confirm direct binding and rule out artifacts.[19][20][22]
Caption: A typical biophysical screening cascade for fragment-based drug discovery.
Protocol 3: High-Level Workflow for a DSF-based Fragment Screen
This protocol outlines the key stages of a DSF screen, which is typically performed using a real-time PCR instrument capable of generating a melt curve.
A. Experimental Outline
-
Preparation (Primary Screen):
-
A master mix is prepared containing the purified target protein (e.g., a kinase domain) at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
The master mix is dispensed into a 96- or 384-well PCR plate.
-
Fragments from the library are added to a final concentration of 200-500 µM. Controls (DMSO and a known binder, if available) are included.
-
-
Thermal Denaturation:
-
The plate is sealed and placed in a qPCR instrument.
-
The instrument is programmed to ramp the temperature, typically from 25°C to 95°C, in small increments (e.g., 0.5°C per step).
-
Fluorescence is measured at each temperature step. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
-
Data Analysis (Primary Screen):
-
A melt curve (fluorescence vs. temperature) is generated for each well.
-
The melting temperature (Tm) is the point of maximum inflection on the curve (the peak of the first derivative).
-
A "hit" is defined as a fragment that causes a significant positive shift in Tm (ΔTm), typically set at >2-3 times the standard deviation of the DMSO controls, or a hard cutoff of >2°C.
-
-
Hit Validation and Characterization (Secondary Stage):
-
Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are used to confirm that the fragment physically binds to the protein.[20][23] These ligand-observed methods are very sensitive to weak interactions.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding.[19] It directly measures the heat released or absorbed as a fragment binds to the protein, providing the binding affinity (Kd), stoichiometry, and enthalpy.
-
X-ray Crystallography: For validated hits, obtaining a co-crystal structure of the fragment bound to the protein is the ultimate goal.[19] This provides invaluable atomic-level detail of the binding mode, guiding the structure-based design and chemical elaboration of the fragment into a potent lead compound.
-
Conclusion
The pyrrolopyridine scaffold is a validated and highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The successful identification of potent and selective lead compounds from a pyrrolopyridine library hinges on the strategic selection and meticulous execution of a high-throughput screening campaign. By carefully matching the assay format—be it biochemical, cell-based, or biophysical—to the specific scientific objectives, researchers can maximize the quality and relevance of their screening hits. The protocols and workflows detailed in this guide provide a robust framework for prosecuting a pyrrolopyridine library, from initial large-scale screening through to the validation and characterization of promising hits poised for lead optimization.
References
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. Privileged scaffolds in lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]
- 23. NMR methods in fragment screening: theory and a comparison with other biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone and Its Derivatives
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antiarthritic agents.[1] The precise biological activity of these compounds is intrinsically linked to their purity. Even minor impurities can lead to skewed biological data, side effects, or reduced efficacy. Therefore, robust and efficient purification techniques are paramount in the research and development of drugs based on this heterocyclic system.
This guide provides a comprehensive overview of field-proven purification techniques for 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone and its derivatives. The methodologies detailed herein are designed to be adaptable, allowing researchers to tailor them to the specific properties of their target compounds and the impurities present.
Foundational Principles of Purification
The choice of purification strategy is dictated by the physicochemical properties of the target compound and its impurities. For the this compound series, key considerations include polarity, solubility, and crystallinity. The presence of the pyridine and pyrrole rings, along with the acetyl group, imparts a moderate to high polarity to these molecules.
Polarity and Solubility
The nitrogen atoms in the bicyclic core can act as hydrogen bond acceptors, while the N-H of the pyrrole can act as a hydrogen bond donor. This generally results in good solubility in polar protic solvents like alcohols and to some extent in water, and moderate solubility in polar aprotic solvents like ethyl acetate and dichloromethane. Solubility in nonpolar solvents such as hexanes is typically low. This solubility profile is a critical factor in selecting solvents for both recrystallization and chromatography.
Crystallinity
Many pyrrolo[3,2-c]pyridine derivatives are solids with good crystalline properties.[2][3] This makes recrystallization a powerful and often preferred method for purification, especially on a larger scale, as it can be more cost-effective and scalable than chromatography.
Purification Techniques
The two primary techniques for purifying this compound and its derivatives are recrystallization and column chromatography. In cases where high-purity material is required for analytical or biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Recrystallization
Recrystallization is a technique used to purify solids.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol for Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Commonly effective solvents for this class of compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with an anti-solvent like hexanes or water.[5]
-
An anti-solvent is a solvent in which the compound is insoluble but is miscible with the primary solvent.[5]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too rapidly.[5] To remedy this, add more hot solvent to dissolve the oil and allow it to cool more slowly.[5] Using a less polar solvent system can also be beneficial.[5]
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently supersaturated.[5] This can be addressed by evaporating some of the solvent or by adding an anti-solvent dropwise until the solution becomes slightly turbid, then warming until clear and allowing to cool again.[5] Scratching the inside of the flask with a glass rod can also induce crystallization by providing nucleation sites.[5]
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7][8] For the purification of moderately polar compounds like this compound derivatives, normal-phase chromatography using silica gel is most common.[9][10][11]
Protocol for Flash Column Chromatography
-
Stationary Phase and Column Packing:
-
Select silica gel as the stationary phase.
-
Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a nonpolar mobile phase (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. A common gradient for these compounds is from hexanes/ethyl acetate to pure ethyl acetate, and sometimes with the addition of a small percentage of methanol for more polar derivatives.[9][10]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) |
| Unsubstituted this compound | Silica Gel | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1 v/v)[9] |
| N-Alkyl derivatives | Silica Gel | Dichloromethane/Acetone (e.g., 20:1 v/v)[10] |
| Aryl-substituted derivatives | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:2 v/v)[12] |
| Highly polar derivatives | Silica Gel | Dichloromethane/Methanol (e.g., 20:1 v/v)[13] |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure samples for biological assays or as analytical standards, preparative HPLC is the method of choice.[7] Reversed-phase HPLC, using a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase, is typically used for these compounds.
Protocol for Preparative HPLC
-
Column and Mobile Phase Selection:
-
Choose a C18 preparative column.
-
The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Purification:
-
Inject the sample onto the column.
-
Run a gradient elution method, starting with a higher percentage of water and increasing the organic solvent concentration over time.
-
Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Fraction Collection and Isolation:
-
Collect the fractions corresponding to the peak of the target compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure compound, often as a salt if an acid modifier was used.
-
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Conclusion
The purification of this compound and its derivatives is a critical step in the drug discovery and development process. A systematic approach, beginning with an assessment of the compound's properties, allows for the selection of the most appropriate purification technique. Recrystallization offers a scalable and economical method for crystalline solids, while column chromatography provides a versatile tool for a wider range of compounds and impurity profiles. For applications demanding the highest purity, preparative HPLC is an invaluable technique. By following the detailed protocols and troubleshooting guides presented in these application notes, researchers can confidently and efficiently obtain high-purity materials essential for advancing their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. columbia.edu [columbia.edu]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation: A Detailed Guide to NMR Characterization and Signal Assignment for Substituted Pyrrolopyridines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrrolopyridines and NMR
Pyrrolopyridines, also known as azaindoles, constitute a critical class of nitrogen-containing heterocyclic scaffolds. Their structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceuticals, where they serve as bioisosteres for indoles. The precise substitution pattern on the pyrrolopyridine core is paramount, as minor positional changes can dramatically alter pharmacological activity, selectivity, and metabolic stability. Consequently, unambiguous characterization is a non-negotiable step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution.[1][2][3] Unlike mass spectrometry, which provides molecular weight, NMR reveals the atom-level connectivity and spatial relationships, allowing for the complete and confident assignment of a molecule's constitution and stereochemistry.
This guide provides a comprehensive framework for the NMR characterization of substituted pyrrolopyridines. It moves beyond a simple listing of techniques to explain the underlying principles and strategic rationale, empowering researchers to design experiments, interpret complex spectra, and validate their proposed structures with the highest degree of scientific rigor.
Foundational NMR Principles for the Pyrrolopyridine Core
The pyrrolopyridine core is an aromatic system where a pyrrole ring is fused to a pyridine ring. The electronic environment—and thus the NMR chemical shifts—of each proton and carbon is dictated by its position relative to the two nitrogen atoms and the ring fusion.
-
¹H NMR Spectra: Protons on the pyridine ring are typically deshielded (shifted downfield) compared to those on the pyrrole ring, due to the electron-withdrawing nature of the pyridine nitrogen. Protons ortho to the pyridine nitrogen (e.g., H-6 in 7-azaindole) are the most deshielded. The N-H proton of the pyrrole ring often appears as a broad singlet at a significantly downfield chemical shift, which can be solvent-dependent.[4][5]
-
¹³C NMR Spectra: Carbon atoms adjacent to nitrogen atoms (e.g., C-2, C-6, C-7a) are deshielded and appear at higher ppm values. The chemical shifts are highly sensitive to the electronic effects of substituents.[6][7][8]
-
J-Coupling: The magnitude of the proton-proton coupling constants (³J_HH) provides critical connectivity information. For protons on the pyridine ring, ortho coupling is typically in the range of 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is often less than 1 Hz and may not be resolved.[9]
The introduction of substituents dramatically perturbs these foundational chemical shifts. Electron-withdrawing groups (EWGs) will generally deshield nearby protons and carbons, shifting them downfield, while electron-donating groups (EDGs) will cause shielding and an upfield shift.[5][6]
The Strategic Workflow for Structure Elucidation
A systematic approach is essential for efficiently and accurately assigning the structure of a novel substituted pyrrolopyridine. The process involves a hierarchical series of experiments, where the information from simpler 1D spectra provides the foundation for interpreting more complex 2D correlation data.
Figure 1: A strategic workflow for NMR-based structure elucidation.
Experimental Protocols: From Sample Preparation to Data Acquisition
High-quality data is contingent on meticulous experimental practice. The following protocols provide a robust starting point for the analysis of substituted pyrrolopyridines.
Protocol 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[10]
-
Purity Check: Ensure the sample is of high purity (>95%) to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and MeOD. DMSO-d₆ is often advantageous for nitrogen heterocycles as it can slow the exchange of the N-H proton, resulting in a sharper signal.[5]
-
Concentration:
-
Filtration: To remove particulate matter that degrades spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][11]
-
Degassing (Optional): For sensitive experiments like NOESY, dissolved oxygen (which is paramagnetic) can interfere with measurements. Degassing the sample using a freeze-pump-thaw technique or by gently bubbling an inert gas like nitrogen or argon through the solution can improve data quality.[10][13]
Protocol 2: 1D NMR Data Acquisition (400 MHz Spectrometer)
-
¹H NMR:
-
Objective: Determine the number of unique proton environments, their integration (relative ratios), chemical shifts, and splitting patterns (J-coupling).
-
Key Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans (NS): 8-16 (increase for dilute samples)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
-
¹³C{¹H} NMR:
-
Objective: Determine the number of unique carbon environments.
-
Key Parameters:
-
Spectral Width: -10 to 180 ppm
-
Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Pulse Program: Typically a pulse program with proton decoupling (e.g., zgpg30) is used.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Objective: Differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, showing CH/CH₃ as positive signals and CH₂ as negative signals. Quaternary carbons are absent.
-
Rationale: This experiment is much faster than a standard ¹³C NMR and provides essential information for subsequent 2D analysis.
-
Protocol 3: 2D NMR Data Acquisition
2D experiments are the cornerstone of unambiguous assignment, revealing correlations between nuclei.[14][15]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: Identify protons that are coupled to each other (typically over 2-3 bonds).[12]
-
Interpretation: A cross-peak between two proton signals indicates they are J-coupled. This is used to map out spin systems (e.g., adjacent protons on an aromatic ring).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: Identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[12]
-
Interpretation: A cross-peak indicates that a proton is 2-4 bonds away from a carbon. This is the key experiment for connecting spin systems and identifying the position of quaternary carbons and substituents.
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: Identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[16][17][18]
-
Rationale: This is crucial for determining stereochemistry and confirming assignments of substituents on the ring. For medium-sized molecules (MW ~700-1200 Da), ROESY is often preferred as the NOE can be zero, while the ROE is always positive.[19]
-
Data Interpretation: A Case Study Approach
The power of this workflow lies in the synergistic interpretation of the data. Information from each experiment is layered to build a complete structural picture.
Figure 2: Using 2D NMR to connect atoms in a substituted ring fragment.
Step-by-Step Assignment Strategy:
-
Identify Spin Systems with COSY: Use the COSY spectrum to connect adjacent protons. For a disubstituted pyridine ring, you might see an AX system (two doublets) or an AMX system (doublet, doublet of doublets, triplet).
-
Assign Protonated Carbons with HSQC: Use the HSQC spectrum to transfer the proton assignments directly to their attached carbons.
-
Connect Fragments with HMBC: This is the most critical step. Use the HMBC correlations to piece the puzzle together. For example, a proton on the pyrrole ring (e.g., H-3) should show a 2-bond correlation to C-2 and a 3-bond correlation to the bridgehead carbon (C-3a). A proton from a substituent (e.g., a methyl group) will show correlations to the carbon it's attached to and the adjacent carbons, definitively placing it on the scaffold.
-
Confirm with NOESY/ROESY: Use through-space correlations to validate assignments. For instance, a proton on a substituent at the C-4 position should show a NOE to the proton at C-5, confirming their spatial proximity.
Data Presentation Tables
Summarizing data in tables provides a clear and concise overview for reports and publications.
Table 1: Summary of Key 2D NMR Correlations and Their Purpose
| Experiment | Correlation | Information Gained |
| ¹H-¹H COSY | ¹H ↔ ¹H | Identifies J-coupled protons, revealing adjacent protons in spin systems. |
| ¹H-¹³C HSQC | ¹H – ¹³C (¹J) | Correlates each proton with its directly attached carbon. |
| ¹H-¹³C HMBC | ¹H – ¹³C (²J, ³J) | Connects protons to carbons over 2-3 bonds; crucial for linking spin systems and placing quaternary carbons. |
| ¹H-¹H NOESY | ¹H ↔ ¹H (space) | Identifies protons that are close in space (<5Å), used for stereochemistry and confirming regiochemistry. |
Table 2: Example ¹H and ¹³C NMR Data for a Hypothetical 4-Methyl-7-azaindole
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from H at position) |
| 2 | 128.5 | 7.95 | d | 3.5 | C3, C3a, C7a |
| 3 | 101.2 | 6.50 | d | 3.5 | C2, C3a, C4 |
| 3a | 145.1 | - | - | - | - |
| 4 | 129.8 | - | - | - | - |
| 5 | 115.9 | 7.05 | d | 4.8 | C4, C6, C7 |
| 6 | 148.5 | 8.20 | d | 4.8 | C4, C5, C7a |
| 7 | - | 11.5 | br s | - | C2, C3, C7a |
| 7a | 149.3 | - | - | - | - |
| 4-CH₃ | 21.3 | 2.50 | s | - | C3, C4, C5 |
Conclusion
The structural characterization of substituted pyrrolopyridines is a task that demands precision and a systematic approach. By leveraging the full suite of modern NMR experiments—from fundamental 1D spectra to multidimensional correlation techniques—researchers can achieve complete and unambiguous signal assignment. This guide provides the strategic framework and detailed protocols necessary to tackle this challenge, ensuring the integrity of chemical structures in the critical fields of medicinal chemistry and drug development. Adherence to these self-validating workflows will not only accelerate research but also build a foundation of trust and accuracy in the resulting data.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. blog.organomation.com [blog.organomation.com]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
High-Resolution Mass Spectrometry for the Structural Elucidation of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Reaction Products
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for therapeutic applications, including as potent anticancer agents.[1] The synthesis and modification of this scaffold often involve reactions targeting its functional groups, such as the ethanone moiety. Accurate characterization of the resulting reaction products is critical for confirming successful synthesis, identifying byproducts, and understanding reaction mechanisms. This application note presents a detailed protocol for the analysis of reaction mixtures containing 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone and its derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive methodology, from sample preparation to data interpretation, and elucidate the characteristic fragmentation pathways that enable confident structural identification.
Introduction and Scientific Principle
This compound is a versatile building block in drug discovery. Its structure features a bicyclic aromatic system containing two basic nitrogen atoms and a ketone functional group. This combination of features makes it highly suitable for analysis by Electrospray Ionization (ESI) mass spectrometry, as the pyridine and pyrrole nitrogens are readily protonated in the positive ion mode.[2][3]
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for analyzing complex mixtures, offering both separation of components and their sensitive detection.[4] High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown products and differentiating between isobaric species.[5]
This guide will use a model reaction—the reduction of the ketone group of this compound to its corresponding alcohol, 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-ol—to illustrate the complete analytical workflow. This workflow is designed to identify the starting material, the expected product, and any potential impurities.
Experimental Design and Workflow
A successful analysis relies on a systematic workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection and characterization.
Overall Experimental Workflow
The logical flow from a raw reaction mixture to confident compound identification is depicted below. This process ensures that the sample is compatible with the instrumentation and that the data acquired is of high quality and sufficient for structural elucidation.
Caption: High-level workflow for LC-MS/MS analysis.
Materials and Reagents
-
This compound (Starting Material, MW: 160.18 g/mol )[6]
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
0.22 µm Syringe Filters (e.g., PTFE or Nylon)
Detailed Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for the mass spectrometer and remove any particulate matter that could clog the LC system.
-
Quench Reaction: Ensure the chemical reaction is quenched appropriately before sampling.
-
Initial Dilution: Perform a serial dilution of the crude reaction mixture. A typical starting point is a 1:1000 dilution. Dilute into a solvent that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
-
Vortex: Gently vortex the diluted sample to ensure homogeneity.
-
Filtration: Draw the diluted sample into a syringe and pass it through a 0.22 µm syringe filter into an LC autosampler vial.
-
Causality Explanation: Filtration is a critical step to prevent particulates from the reaction mixture (e.g., salts or catalysts) from damaging the high-pressure components of the LC system or fouling the analytical column, which would lead to poor chromatographic performance and system downtime.
-
Protocol 2: LC-MS Method Parameters
These parameters provide a robust starting point for the analysis. They should be optimized for the specific instrumentation and reaction products being analyzed.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting compounds from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes | A gradient is essential for separating compounds with different polarities, such as the more polar alcohol product from the less polar ketone starting material. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |
Table 2: Mass Spectrometry Parameters (Q-TOF)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the pyrrolopyridine ring are readily protonated to form [M+H]⁺ ions.[2][3] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Nebulizer Gas | Nitrogen, 2 Bar | Assists in the formation of fine droplets for desolvation. |
| Drying Gas | Nitrogen, 8 L/min at 250 °C | Facilitates the evaporation of solvent from the droplets to release gas-phase ions. |
| MS1 Scan Range | m/z 100 - 1000 | A wide scan range to detect the parent ions of expected products and potential byproducts. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation experiments on the most intense ions from the MS1 scan. |
| Collision Energy | Ramped (e.g., 15-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum, from parent ion preservation to extensive fragmentation. |
Data Analysis and Interpretation
Expected Results
In our model reaction, we expect to detect the unreacted starting material and the alcohol product.
-
Starting Material: this compound
-
Formula: C₉H₈N₂O
-
Expected [M+H]⁺: m/z 161.0710
-
-
Product: 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-ol
-
Formula: C₉H₁₀N₂O
-
Expected [M+H]⁺: m/z 163.0866
-
High-resolution mass data allows for confirmation of these elemental compositions with high confidence (typically < 5 ppm mass error).
Table 3: Example Data Summary
| Compound | Retention Time (min) | Expected [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) | Key Fragments (m/z) |
|---|---|---|---|---|---|
| Starting Material | 4.2 | 161.0710 | 161.0708 | -1.2 | 143.06, 118.06 |
| Alcohol Product | 3.5 | 163.0866 | 163.0865 | -0.6 | 145.08, 118.06 |
Note: The alcohol product is typically more polar than the ketone and will therefore have a shorter retention time on a reversed-phase column.
Fragmentation Pathway Analysis
Understanding the fragmentation of the parent molecule is key to confirming its identity. The primary fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[7][8][9]
For the protonated starting material, this compound ([M+H]⁺ at m/z 161.07), two major fragmentation pathways are predicted:
-
Loss of Water: A characteristic loss for ions with available protons, leading to a fragment at m/z 143.06 .
-
Cleavage of the Acetyl Group: Homolytic cleavage of the C-C bond between the carbonyl carbon and the pyrrolopyridine ring results in the loss of the acetyl group and formation of the stable protonated 1H-pyrrolo[3,2-c]pyridine ion at m/z 118.06 .
Caption: Proposed fragmentation of protonated this compound.
This fragmentation pattern provides a unique fingerprint for the starting material. A similar analysis would be performed on the product ion (m/z 163.0866), which would be expected to readily lose water (-18 Da) from the alcohol group to yield a stable ion at m/z 145.08.
Conclusion
The LC-MS/MS protocol detailed here provides a powerful and reliable method for the analysis of reaction products of this compound. By leveraging high-resolution mass spectrometry, researchers can obtain unambiguous confirmation of product identity through accurate mass measurement and interpretation of characteristic fragmentation patterns. This self-validating system of analysis, which combines chromatographic retention time, precursor ion mass, and fragment ion fingerprinting, is essential for accelerating discovery and development in medicinal chemistry.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1H-pyrrolo[3,2-c]pyridines
Welcome to the comprehensive troubleshooting guide for the synthesis of 1H-pyrrolo[3,2-c]pyridines, also known as 6-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this guide provides in-depth technical assistance in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a Fischer indole synthesis to prepare a 1H-pyrrolo[3,2-c]pyridine, but I am observing very low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize my reaction?
The Fischer indole synthesis, while a classic method, presents significant challenges when applied to the synthesis of azaindoles like 1H-pyrrolo[3,2-c]pyridine.[1] The electron-deficient nature of the pyridine ring is a primary contributor to low yields.[1]
Common Causes of Failure:
-
Decomposition under Harsh Acidic Conditions: The strong acids (e.g., polyphosphoric acid, sulfuric acid) typically used in Fischer indole synthesis can lead to the degradation of the starting materials or the final product.[1]
-
Competing N-N Bond Cleavage: Electron-donating groups on the hydrazine or carbonyl component can stabilize intermediates that favor a heterolytic cleavage of the N-N bond, which competes with the desired[2][2]-sigmatropic rearrangement.[3] This leads to the formation of aniline and imine-derived byproducts instead of the indole.
-
Formation of Polymeric Materials: The reactive intermediates and harsh conditions can promote polymerization, resulting in intractable tars.[1]
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete, especially if water is present, which can hydrolyze the hydrazone intermediate.[1]
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Consider milder options like p-toluenesulfonic acid or zinc chloride. Eaton's reagent (P₂O₅ in MsOH) can also be effective. | A less harsh acid may prevent degradation while still promoting cyclization. The optimal acid is substrate-dependent. |
| Temperature | Begin with milder temperatures and gradually increase if the reaction does not proceed. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. | Lowering the temperature can increase selectivity and minimize the formation of degradation products and tars. |
| Reaction Conditions | Ensure strictly anhydrous conditions for hydrazone formation. It may be beneficial to isolate and purify the hydrazone before the cyclization step. | The presence of water can hinder the formation of the key hydrazone intermediate.[1] |
| Starting Materials | If possible, introduce an electron-donating group on the pyridylhydrazine to facilitate the reaction. | This can help to mitigate the electron-deficient nature of the pyridine ring. |
Experimental Protocol: Optimized Fischer Indole Synthesis of a Substituted 1H-pyrrolo[3,2-c]pyridine
-
Hydrazone Formation (Anhydrous Conditions):
-
To a solution of the substituted pyridylhydrazine (1.0 eq) in anhydrous ethanol, add the corresponding ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
If the hydrazone is stable, it can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.
-
-
Cyclization:
-
Add the purified hydrazone (1.0 eq) to a solution of Eaton's reagent or polyphosphoric acid at a controlled temperature (e.g., 80-120 °C).
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Q2: My synthesis of a 4-substituted-1H-pyrrolo[3,2-c]pyridine from a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative is resulting in a mixture of isomers. How can I favor the formation of the desired product?
This is a classic issue of nucleophilic substitution followed by rearrangement, a known phenomenon in azaindole chemistry. The reaction of a 4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) with a primary amine can lead to a mixture of the expected 4-amino-1H-pyrrolo[2,3-b]pyridine and the rearranged 4-amino-1H-pyrrolo[3,2-c]pyridine.
Mechanism of Isomer Formation:
The reaction proceeds through a nucleophilic attack of the amine on the 4-position of the 7-azaindole. The resulting intermediate can then undergo a ring-opening and ring-closing cascade, leading to the thermodynamically more stable isomer. The exact product distribution can be influenced by the reaction conditions and the nature of the nucleophile.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for addressing isomer formation.
Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature can often favor the kinetically controlled product over the thermodynamically favored one.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
-
Nucleophile Choice: The steric and electronic properties of the amine can affect the regioselectivity of the reaction.
Q3: I am attempting a Madelung-type synthesis for an unsubstituted 1H-pyrrolo[3,2-c]pyridine, but the reaction is failing or giving very low yields. What are the common pitfalls of this method for azaindoles?
The Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures, is often challenging for azaindoles.[4]
Common Issues:
-
Harsh Reaction Conditions: The typically required high temperatures (200-400 °C) and strong bases (e.g., sodium ethoxide, sodium anilide) can lead to decomposition of the starting material and product.[4]
-
Requirement for Strong Base: The generation of the necessary carbanion for cyclization requires a very strong base. Incomplete deprotonation can lead to low yields.[4]
-
Substrate Scope: The classical Madelung synthesis is often limited to the preparation of 2-alkynylindoles, which may not be the desired substitution pattern.[4]
Reaction Pathway and Potential Failure Points
Caption: Simplified Madelung synthesis pathway and potential for decomposition.
Recommendations for Improvement:
-
Modified Madelung Conditions: Explore modified Madelung procedures that utilize lower temperatures. For example, the use of organolithium bases at lower temperatures has been shown to be effective in some cases.
-
Alternative Synthetic Routes: For many substituted 1H-pyrrolo[3,2-c]pyridines, more modern synthetic methods such as palladium-catalyzed cross-coupling reactions may offer a more reliable and higher-yielding approach.
Q4: I am using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to functionalize a bromo-1H-pyrrolo[3,2-c]pyridine, but I am struggling with catalyst deactivation and low conversion. What should I investigate?
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores. However, issues with catalyst deactivation and low conversion are common.
Potential Causes and Solutions:
| Issue | Possible Cause(s) | Recommended Actions |
| Catalyst Deactivation | - Presence of oxygen in the reaction mixture.- Impurities in reagents or solvents.- Excess ligand or substrate that can coordinate to the palladium center and inhibit catalysis. | - Rigorously degas all solvents and reagents.- Use high-purity reagents and anhydrous solvents.- Optimize the palladium-to-ligand ratio. |
| Low Conversion | - Insufficient catalyst loading.- Inappropriate choice of ligand or base.- Low reaction temperature. | - Increase the catalyst loading incrementally.- Screen a variety of phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Gradually increase the reaction temperature. |
| Side Product Formation | - Homocoupling of the boronic acid (in Suzuki reactions).- Protodeborylation of the boronic acid. | - Use a less polar solvent.- Ensure the base is not too strong. |
General Protocol for a Suzuki Cross-Coupling Reaction:
-
To a reaction vessel, add the bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, DMF, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling of Pyrrolopyridine Halides
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of pyrrolopyridine halides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important class of N-heterocycles. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experiments. The insights provided are based on established literature and practical field experience to ensure both scientific accuracy and real-world applicability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Problem 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or the stability of your starting materials. Pyrrolopyridine halides, being electron-deficient N-heterocycles, can present unique challenges.[2]
Probable Causes & Recommended Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading.
-
Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more robust precatalyst system. Modern catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with Pd₂(dba)₃, or pre-catalysts like XPhos Pd G2, are often highly effective for N-containing heterocycles.[1]
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific pyrrolopyridine isomer or halide.
-
Suboptimal Base: The base might be too weak to facilitate the transmetalation step effectively or may be causing degradation of your starting materials.
-
Solution: Screen a panel of inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings as they are sufficiently basic yet generally non-nucleophilic.[1] In some cases, a weaker base like potassium carbonate (K₂CO₃) may be sufficient and can minimize side reactions.[4]
-
-
Poor Solvent Choice: The solvent system may not be optimal for solubility or for promoting the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is typically used.[1] Common systems include 1,4-dioxane/water, THF/water, or DME/water.[4][5][6] The proportion of water can be critical, especially when using boronic esters which may require hydrolysis.[1][7] For certain substrates, anhydrous conditions with an appropriate base might be necessary.
-
-
Insufficient Temperature: The reaction may have a high activation energy barrier.
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing Suzuki coupling reaction conditions.
Problem 2: Significant Dehalogenation of the Pyrrolopyridine Halide
Question: I am observing a significant amount of the dehalogenated pyrrolopyridine byproduct. How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[10] This is often mediated by a palladium-hydride (Pd-H) species.[2] Pyrrolopyridines, being electron-deficient, can be particularly susceptible to this pathway.[2]
Probable Causes & Recommended Solutions:
-
Formation of Pd-H Species: The palladium catalyst can react with bases, solvents (especially alcohols), or trace water to form Pd-H intermediates, which then lead to dehalogenation.[2]
-
Solution:
-
Choice of Base: Avoid using alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often better choices.
-
Solvent System: If using alcoholic solvents, consider switching to aprotic solvents like dioxane or THF. Ensure solvents are high purity and dry if running under anhydrous conditions.[6]
-
Ligand Choice: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over the dehalogenation pathway.
-
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can increase the rate of Pd-H formation and subsequent dehalogenation.[10]
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
Reactivity of the Halide: The propensity for dehalogenation often follows the trend I > Br > Cl.[2]
-
Solution: If you are using a pyrrolopyridine iodide and observing significant dehalogenation, consider synthesizing the corresponding bromide or even chloride. While chlorides are less reactive, they are also less prone to dehalogenation.[2] This will likely require a more active catalyst system.[8]
-
Problem 3: Formation of Homocoupled Boronic Acid Product (Biaryl)
Question: My main byproduct is the homocoupled product of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent side reaction, often promoted by the presence of oxygen and Pd(II) species.[11][12]
Probable Causes & Recommended Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[11][13]
-
Solution: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles for more sensitive reactions.[2][12] Maintain a positive pressure of inert gas throughout the experiment.[1]
-
-
Slow Oxidative Addition: If the oxidative addition of the pyrrolopyridine halide to the Pd(0) catalyst is slow, the catalyst may react with the boronic acid instead, leading to homocoupling.
-
Solution:
-
Catalyst Choice: Use a catalyst system known for fast oxidative addition. For less reactive halides like chlorides, highly active ligands are necessary.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can sometimes promote homocoupling. Optimize the stoichiometry for your specific system.
-
-
-
Pd(II) Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes be inefficient or lead to side reactions like homocoupling.[11]
-
Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can circumvent this issue. Alternatively, adding a mild reducing agent can sometimes help, but this must be done carefully to avoid dehalogenation.[14]
-
Problem 4: Protodeboronation of the Boronic Acid/Ester
Question: I am losing my boronic acid to protodeboronation. How can I improve its stability under the reaction conditions?
Answer:
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which effectively quenches the boronic acid.[15] This is a well-known side reaction, particularly with heteroaromatic boronic acids, and is influenced by temperature, pH, and the electronic nature of the boronic acid.[15][16]
Probable Causes & Recommended Solutions:
-
Instability of the Boronic Acid: Some boronic acids, especially certain heteroaromatic ones, are inherently unstable under basic aqueous conditions.[15]
-
Solution:
-
Use Boronic Esters: Pinacol (BPin) or MIDA esters are often more stable than the corresponding boronic acids and can act as a "slow-release" source of the boronic acid under the reaction conditions.[7][15][17][18]
-
Use Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly hydrolyze to release the boronic acid, minimizing its concentration and thus reducing the rate of protodeboronation.[17][19]
-
Optimize Temperature: Higher temperatures can accelerate protodeboronation.[20] Run the reaction at the lowest effective temperature.
-
-
-
Reaction Conditions: The combination of base, water, and heat can promote protodeboronation.
-
Solution:
-
Base Selection: While a base is necessary, a very strong base or high concentrations can increase the rate of decomposition. Screen different bases to find a balance.
-
Slow Addition: If using an unstable boronic acid, adding it slowly via syringe pump to the heated reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway.[20]
-
-
Frequently Asked Questions (FAQs)
Q1: Which halide on the pyrrolopyridine ring is best to use: Cl, Br, or I?
A1: The choice of halide involves a trade-off between reactivity and the propensity for side reactions.
-
Iodides are the most reactive and typically undergo oxidative addition most readily, often allowing for milder reaction conditions. However, they are also the most prone to dehalogenation.[2]
-
Bromides offer a good balance of reactivity and stability and are often the preferred starting point for optimization.[11]
-
Chlorides are the least reactive and require more active catalyst systems (e.g., those with bulky, electron-rich ligands like SPhos or N-heterocyclic carbenes) and often higher temperatures.[8] However, they are less susceptible to dehalogenation and are often more cost-effective.[2]
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A2: This depends on the stability of your boron reagent. Boronic acids are often sufficient and readily available.[11] However, if you are experiencing issues with protodeboronation or homocoupling, switching to a more stable boronic ester (like a pinacol or MIDA ester) is a highly recommended strategy.[1][7][15] These esters can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[17][19]
Q3: How do I choose the right palladium catalyst and ligand?
A3: There is no single "best" catalyst system, as the optimal choice is substrate-dependent. However, for challenging substrates like pyrrolopyridines, modern catalyst systems are generally more effective.
| Catalyst System | Common Applications & Notes |
| Pd(PPh₃)₄ | A classic, reliable Pd(0) source. Good starting point, but can be less effective for unreactive chlorides.[3][21] |
| Pd(dppf)Cl₂ | A robust and versatile Pd(II) precatalyst. Effective for a wide range of substrates, including heteroaryl couplings.[3][4][21] |
| Pd₂(dba)₃ / Ligand | A common Pd(0) source used with a separate ligand. Requires careful handling as it can be air-sensitive. Often paired with Buchwald ligands.[1][2] |
| Buchwald Precatalysts | (e.g., XPhos Pd G2/G3/G4) Air-stable Pd(II) precatalysts that are highly active for coupling aryl chlorides and other challenging substrates.[1] |
General Catalytic Cycle:
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][22]
Q4: How important is it to degas my reaction?
A4: Extremely important. The presence of oxygen is a primary cause of boronic acid homocoupling and can also lead to catalyst decomposition.[12][13] Rigorous exclusion of oxygen by sparging with an inert gas or using freeze-pump-thaw cycles is critical for achieving high yields and purity, especially in reactions that are sluggish or require high temperatures.[2][14]
Q5: My pyrrolopyridine has an N-H group. Should I protect it?
A5: It depends. The acidic N-H proton can be deprotonated by the base, which can alter the electronic properties of the ring and potentially coordinate to the palladium catalyst.[2] In some cases, this can be beneficial, while in others it can hinder the reaction. If you are experiencing low yields or complex side reactions, N-protection (e.g., with SEM, Boc, or tosyl groups) is a strategy worth exploring.[23][24] However, this adds extra steps to your synthesis, so it is often best to first attempt the reaction with the unprotected substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of pyrrolopyridine derivatives
Introduction
Pyrrolopyridines, also known as azaindoles, are a critical class of bicyclic N-heterocycles that form the core scaffold of numerous pharmaceuticals and functional materials.[1] Their structural resemblance to purines makes them privileged frameworks in medicinal chemistry, leading to their use in treatments for cancer, inflammation, and viral diseases.[1][2] Despite their importance, the synthesis of substituted pyrrolopyridine derivatives can be challenging, with researchers frequently encountering low yields that hinder discovery and development timelines.
This technical support guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the synthesis of pyrrolopyridine derivatives. It is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve synthetic challenges, thereby improving reaction efficiency and yield.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to approach troubleshooting systematically. The following workflow outlines a logical progression from initial checks to in-depth problem analysis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Troubleshooting Guides & FAQs
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or No Product Formation in Palladium-Catalyzed Cross-Coupling
Question: I am attempting a Buchwald-Hartwig amination (or Suzuki coupling) on a halo-pyrrolopyridine core, but I'm seeing very low conversion to my desired product. What are the likely causes?
Answer: Low yields in cross-coupling reactions on pyrrolopyridine scaffolds often stem from catalyst inhibition, suboptimal reaction conditions, or low substrate reactivity.[3] The nitrogen atoms within the bicyclic system can coordinate with the palladium catalyst, leading to deactivation.
Troubleshooting Steps & Causality:
-
Protecting Group Strategy: The N-H of the pyrrole ring and other amino groups can act as ligands for the palladium catalyst, effectively poisoning it.
-
Recommendation: Consider protecting the pyrrole nitrogen with a suitable group like SEM ((2-(trimethylsilyl)ethoxy)methyl) or a sulfonyl group (Ts, Bs).[3] This prevents coordination with the metal center and can significantly improve reactivity. The choice of protecting group is critical, as some can be difficult to remove later.[4]
-
-
Ligand and Base Optimization: The choice of phosphine ligand and base is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Recommendation: For C-N coupling, bulky electron-rich ligands like RuPhos or XPhos are often effective.[4] The base choice (e.g., NaOtBu, Cs₂CO₃, K₂CO₃) is highly dependent on the substrate and ligand; a screen of different bases is recommended.[3] For instance, inferior results were noted with sodium tert-butoxide compared to other bases in one study.[4]
-
-
Solvent and Temperature: The reaction medium must be appropriate for the chosen catalyst system and substrates.
-
Substrate Reactivity (C-F Bonds): If you are attempting to couple a fluoro-pyrrolopyridine, the high strength of the C-F bond makes it significantly less reactive than its chloro, bromo, or iodo counterparts.
| Parameter | Recommendation | Rationale |
| Protecting Group | SEM, Tosyl (Ts), Benzenesulfonyl (Bs) on pyrrole N-H | Prevents catalyst inhibition via coordination of N-H to palladium.[3] |
| Catalyst/Ligand | Pd(OAc)₂ or Pd₂(dba)₃ with RuPhos, XPhos | Bulky, electron-rich ligands stabilize the catalytic species and promote reductive elimination.[4] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (Screening required) | The base activates the amine/boronic acid and is crucial for regenerating the active catalyst.[3] |
| Solvent | Anhydrous Toluene, Dioxane, or t-BuOH | Prevents catalyst decomposition and unwanted side reactions.[4] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle.[3] |
Issue 2: Competing Side Reactions in Cyclization Steps
Question: My TLC analysis shows multiple spots, and the yield of my target cyclized pyrrolopyridine is poor. What kind of side reactions should I be aware of?
Answer: The formation of pyrrolopyridine rings, especially through multicomponent reactions or classical named reactions, can be plagued by competing mechanistic pathways that lead to undesired byproducts.[5]
Common Side Reactions and Solutions:
-
Dimerization of Intermediates: In reactions like the Chichibabin-type cyclization, highly reactive intermediates (e.g., lithiated picoline) can act as nucleophiles and attack the starting material, leading to dimer formation.[6]
-
Solution: Carefully control the stoichiometry and the rate of addition of reagents. Adding the reactive intermediate slowly to the reaction mixture at a low temperature can minimize self-condensation.
-
-
Poor Regioselectivity: The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.[3] Depending on the reaction conditions, substitution can occur at unintended positions.
-
Solution: The use of protecting groups can block reactive sites and direct the reaction to the desired position.[3] Additionally, optimizing the catalyst and reaction conditions can favor one pathway over another. For example, in palladium-catalyzed arylations, Pd₂(dba)₃ showed excellent selectivity for C-2 arylation.[4]
-
-
Incomplete Oxidation/Aromatization: Many syntheses produce a dihydropyrrolopyridine intermediate that must be oxidized to the final aromatic product. Incomplete or inefficient oxidation is a common cause of low yields.[5]
Caption: Competing pathways leading to low yields in pyrrolopyridine synthesis.
Issue 3: Product Loss During Work-up and Purification
Question: I have good conversion according to LC-MS, but my isolated yield after column chromatography is very low. Where am I losing my compound?
Answer: Significant product loss during work-up and purification is a frequent problem, often related to the physicochemical properties of pyridine-containing compounds or interactions with the purification media.
Common Purification Pitfalls and Solutions:
-
Hygroscopic Nature and Azeotrope Formation: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water.[7] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making complete water removal by simple distillation impossible.[7]
-
Solution: Ensure all solvents used in the work-up (e.g., for extraction) are anhydrous. If the final product contains water, it may need to be dried by azeotropic distillation with a solvent like toluene or by using a chemical desiccant followed by distillation.[7]
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive pyrrolopyridine derivatives. The nitrogen atoms can also bind strongly to the silica surface, leading to streaking on the column and poor recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or consider purification by recrystallization or preparative HPLC.
-
-
Incorrect pH during Extraction: The basicity of the pyrrolopyridine nitrogen atoms means the compound's solubility is highly pH-dependent.
-
Solution: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH > 8) to keep the product in its neutral, organic-soluble form. If the product is inadvertently extracted into an acidic aqueous layer, it can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.[3]
-
Reagent Preparation: To an oven-dried reaction vial, add the halo-pyrrolopyridine starting material (1.0 equiv.), the desired amine (1.2–1.5 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., RuPhos, 4–10 mol%) in the reaction solvent (e.g., anhydrous toluene).
-
Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (potentially with a base-treated silica).[8]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[5]
-
Vessel Preparation: In a dedicated microwave reaction vessel, combine the starting materials, catalyst (if required), and solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 2–10 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling.
-
Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Regioselectivity of Functionalizing the Pyrrolopyridine Core
Welcome to the technical support center for the regioselective functionalization of the pyrrolopyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges encountered during the chemical modification of this critical heterocyclic system. Pyrrolopyridines, also known as azaindoles, are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, the presence of two fused heterocyclic rings—an electron-rich pyrrole and an electron-deficient pyridine—creates significant challenges in controlling the site of chemical reactions. This resource provides expert insights and field-proven protocols to help you navigate these complexities and achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs): Understanding the Basics
This section addresses foundational questions about the inherent reactivity of the pyrrolopyridine core.
Q1: What are the most reactive positions on a typical pyrrolopyridine core (e.g., 7-azaindole) for electrophilic substitution, and why?
A1: The reactivity of the pyrrolopyridine scaffold is governed by the electronic properties of its constituent rings. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. For most azaindoles, the general order of reactivity for electrophilic substitution is C3 > C2 > positions on the pyridine ring .
The preference for C3 attack is due to the superior stability of the cationic intermediate (the σ-complex) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the pyrrole nitrogen and C2 without disrupting the aromaticity of the pyridine ring, resulting in a more stable intermediate. Attack at other positions leads to less stable intermediates, making those pathways less favorable.[3][4]
Q2: I am attempting an N-alkylation and getting a mixture of products on the pyrrole nitrogen (N1) and the pyridine nitrogen. How can I selectively alkylate the N1 position?
A2: Achieving selective N1-alkylation requires careful control over reaction conditions to favor the thermodynamically more stable product. The key is to generate the N1-anion, which is generally more stable and sterically accessible.
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is the standard and most reliable method. This combination effectively deprotonates the N-H bond to favor the N1 anion.[3]
-
Kinetic vs. Thermodynamic Control: A mixture of products can arise from a kinetically controlled reaction. To favor the thermodynamically preferred N1-isomer, consider running the reaction at a slightly elevated temperature or for a longer duration to allow the system to equilibrate.[3]
-
Counterion Effects: The cation from the base can influence regioselectivity. For instance, in some systems, lithium bases like LiN(SiMe3)2 might coordinate differently than potassium bases like KN(SiMe3)2, leading to different product ratios.[5]
Troubleshooting Guide: Targeting Specific Positions
This section provides solutions to specific experimental challenges in achieving regioselectivity.
Challenge 1: Selectively Functionalizing the C2 Position
Q3: My electrophilic substitution reactions consistently yield the C3-functionalized product. What are the most effective strategies to force functionalization at the C2 position?
A3: Overcoming the intrinsic preference for C3 attack requires a strategic shift from standard electrophilic substitution. The most robust and widely used method is Directed ortho-Metalation (DoM) .
This strategy involves three key steps:
-
Installation of a Directing Group (DG): A suitable directing group is installed on the N1 position. This group must be capable of coordinating with an organolithium base.
-
Directed Deprotonation: A strong, sterically hindered base (e.g., n-butyllithium or LDA) is used to selectively deprotonate the C2 position, which is ortho to the directing group.
-
Electrophilic Quench: The resulting C2-lithiated species is treated with an electrophile to install the desired functionality.
Common directing groups include pivaloyl (Piv), carbamoyl (-CONR₂), and sulfonyl (-SO₂R) groups.[3][4] The choice of base is critical; lithium diisopropylamide (LDA) is more sterically hindered and can sometimes offer better selectivity than n-BuLi.[3]
Workflow for C2-Functionalization via Directed ortho-Metalation
Caption: Workflow for C2 functionalization using Directed ortho-Metalation.
Challenge 2: Functionalizing the Pyridine Ring
Q4: I need to introduce a substituent on the pyridine ring of a 7-azaindole, but this ring is deactivated. What are the best approaches?
A4: Functionalizing the electron-deficient pyridine ring is indeed challenging and typically requires metal-catalyzed C-H activation/functionalization. These methods leverage a catalyst to selectively cleave a C-H bond and form a new C-C or C-X bond.
-
Strategy 1: N-Oxide Activation: A powerful strategy involves the temporary oxidation of the pyridine nitrogen to an N-oxide. This modification dramatically alters the electronic properties of the ring, making certain C-H bonds more susceptible to palladacycle-mediated activation. For instance, Fagnou and colleagues demonstrated that N-methyl 7-azaindole N-oxide can be regioselectively arylated at the C6 position using a Pd(OAc)₂/DavePhos catalytic system.[6]
-
Strategy 2: Directed Metalation Group (DMG) Migration: For 7-azaindole, a sophisticated "DMG dance" strategy has been developed. A carbamoyl directing group is first installed on the pyridine nitrogen (N7). This directs metalation and functionalization to the C6 position. Subsequently, a catalytic amount of an activating agent promotes the migration ("dance") of the carbamoyl group from N7 to N1. This frees up the pyridine ring and places the DG in a position to direct a second functionalization at C2, allowing for a highly controlled, iterative synthesis of 2,6-disubstituted 7-azaindoles.[7]
-
Strategy 3: Halogenation and Cross-Coupling: If a C-H activation approach is not feasible, a more traditional but effective route is to first selectively halogenate the pyridine ring (if possible) and then use the resulting halo-azaindole as a substrate in cross-coupling reactions like Suzuki, Heck, or Sonogashira.[8][9]
Comparison of Strategies for Pyridine Ring Functionalization
| Strategy | Target Position (Example: 7-Azaindole) | Key Reagents | Advantages | Common Issues |
| N-Oxide Activation | C6 | Pd(OAc)₂, Ligand (e.g., DavePhos) | Direct C-H functionalization, good scope. | Requires synthesis and subsequent reduction of the N-oxide. |
| DMG "Dance" | C6, then C2 | Carbamoyl DG, s-BuLi, Electrophile | Excellent control, allows for iterative functionalization.[7] | Multi-step, requires careful optimization of metalation conditions. |
| Halogenation / Cross-Coupling | Varies | Halogenating agent (NBS, NIS), Pd catalyst | Well-established, wide range of coupling partners.[8] | Requires selective halogenation, which can be a challenge in itself. |
Challenge 3: My C-H Activation Lacks Regioselectivity
Q5: I'm attempting a direct C-H arylation on a substituted pyrrolopyridine and getting a mixture of isomers on the pyridine ring. How can I improve the regioselectivity?
A5: Poor regioselectivity in C-H activation often stems from multiple C-H bonds having similar reactivity or steric accessibility. The solution lies in fine-tuning the reaction components to favor one pathway over another.
-
Ligand Modification: The ligand on the metal catalyst (e.g., Palladium) plays a paramount role in determining the regioselectivity. Bulky, electron-rich phosphine ligands can favor sterically less hindered positions. Experiment with a panel of ligands (e.g., Buchwald or Fu-type ligands) to identify one that enhances selectivity.
-
Directing Groups: This is the most powerful tool for controlling C-H activation. Installing a directing group that can form a stable, five- or six-membered metallacycle intermediate with the catalyst will force the reaction to occur at a specific ortho C-H bond.[6][10] Even transient or "traceless" directing groups, which are removed in situ, can be highly effective.[11][12]
-
Solvent and Additives: The polarity of the solvent can influence the stability of intermediates. Acidic additives, like pivalic acid (PivOH), often act as proton shuttles in the C-H activation step and can significantly impact both reactivity and selectivity.[6]
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group-Directed C—H Functionalization [manu56.magtech.com.cn]
- 11. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Derivatives
Welcome to the technical support guide for the structural elucidation of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivatives. This class of N-heterocyclic compounds presents unique challenges in NMR spectral interpretation due to the complex interplay of two fused aromatic rings, the presence of multiple nitrogen atoms, and the potential for tautomerism and complex coupling patterns. This guide is structured as a series of questions and answers to directly address the specific issues you may encounter during your research, providing not just solutions but the underlying scientific reasoning to empower your experimental choices.
Part 1: Foundational Spectral Analysis
This section addresses the initial steps in analyzing a standard 1D NMR spectrum of your compound. Understanding the basic scaffold is the first step to interpreting more complex derivatives.
Q1: I have synthesized a new this compound derivative. What are the expected ¹H and ¹³C chemical shifts for the core aromatic protons and carbons?
A1: The 1H-pyrrolo[3,2-c]pyridine core is an electron-deficient system, but the electron distribution is not uniform. Protons on the pyridine ring are generally more deshielded (further downfield) than those on the pyrrole ring due to the electronegativity of the pyridine nitrogen.[1] The ethanone group at the C3 position will further influence the chemical shifts of the pyrrole ring protons.
Below is the core structure with standard IUPAC numbering for reference.
Table 1: Typical Chemical Shift Ranges (¹H and ¹³C) in CDCl₃
| Position | Atom | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| 1 | N-H | 9.0 - 12.0 | - | Broad, solvent-dependent. May not be observed. |
| 2 | C-H | 7.5 - 8.5 | 120 - 130 | Singlet or narrow doublet, deshielded by ethanone. |
| 5 | C-H | 8.5 - 9.2 | 140 - 150 | Deshielded by pyridine nitrogen. Often a singlet or narrow doublet.[2][3] |
| 6 | C-H | 7.0 - 7.8 | 115 - 125 | Doublet, coupled to H7. |
| 7 | C-H | 7.8 - 8.5 | 125 - 135 | Doublet, coupled to H6. |
| - | CH₃ | 2.5 - 2.8 | 25 - 30 | Singlet from the ethanone group. |
| - | C=O | - | 190 - 200 | Quaternary carbonyl carbon. |
Note: These are estimated ranges. Actual values are highly dependent on the specific substituents on the rings. Data is synthesized from published spectra of similar pyrrolopyridine derivatives.[2][3][4]
Part 2: Troubleshooting Common Spectral Problems
Even with a "pure" sample, NMR spectra can be confusing. This section tackles common issues and provides actionable solutions.
Q2: My aromatic proton signals are all clumped together in a complex multiplet. How can I resolve them to see the coupling patterns?
A2: Signal overlap in the aromatic region is a very common problem, especially with highly substituted rings. Here are several strategies, from simplest to most complex:
-
Change the Solvent: This is the most effective first step. The aromatic rings of solvents like benzene-d₆ or toluene-d₈ will interact with the electron-poor regions of your molecule, inducing significant changes in chemical shifts (an effect known as Aromatic Solvent-Induced Shift, or ASIS).[5][6] Protons located on the "outside" of your molecule may shift upfield, while those in more sterically hindered positions may be less affected, often leading to better signal dispersion.[7] Conversely, switching to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can also alter shifts, particularly for protons near the N-H group.[5]
-
Increase the Magnetic Field Strength: If you have access to higher field NMR spectrometers (e.g., moving from 400 MHz to 600 MHz or higher), this will increase the frequency separation (in Hz) between coupled protons, often resolving complex multiplets into first-order patterns.
-
Run a 2D Experiment: A simple 2D ¹H-¹H COSY experiment can definitively show which protons are coupled to each other, even if their signals are severely overlapped in the 1D spectrum.[8]
Q3: I see one or more very broad signals in my spectrum. What is the likely cause and how can I fix it?
A3: Peak broadening can arise from several factors.[7] Systematically troubleshooting the cause is key:
-
Chemical Exchange: Protons like N-H or O-H are "exchangeable" and can undergo chemical exchange with trace amounts of water or on their own. This process often leads to very broad signals. To confirm, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak diminishes or disappears, it was an exchangeable proton.[7]
-
Intermediate Rate Processes: If your molecule has restricted bond rotation (rotamers) or is undergoing tautomerization at a rate comparable to the NMR timescale, you will see broad peaks.[9][10] Try acquiring the spectrum at a higher temperature. If the process is dynamic, the peaks may sharpen into distinct signals (slow exchange) or coalesce into a single sharp average signal (fast exchange).[7]
-
Poor Shimming/Sample Preparation: An inhomogenous magnetic field (poor shimming) is a common instrumental cause of broad peaks across the entire spectrum.[11] Also, ensure your sample is fully dissolved and free of any particulate matter, as this can disrupt the field homogeneity.[12]
-
Aggregation: At high concentrations, molecules can stack or aggregate, leading to broader lines. Try acquiring the spectrum on a more dilute sample.
Q4: My sample is pure by LC-MS, but the NMR spectrum shows two sets of signals. Could this be tautomerism?
A4: Yes, this is a distinct possibility in N-heterocyclic systems. The 1H-pyrrolo[3,2-c]pyridine system can exist in different tautomeric forms, although the 1H-form is generally the most stable. The presence of substituents can alter the relative energies of these forms.
To investigate this, variable-temperature (VT) NMR is the best tool. If the two sets of signals represent tautomers in equilibrium, changing the temperature should alter their relative populations (integrals) and may cause them to coalesce if the exchange rate increases sufficiently.[9] Additionally, 2D NMR experiments like HMBC can be invaluable. For example, a long-range correlation from the N-H proton to specific carbons can help identify which tautomer is present.
Part 3: Advanced NMR for Unambiguous Structure Elucidation
When 1D NMR is insufficient, a suite of 2D experiments is required to piece together the molecular puzzle. The following workflow is a robust method for complete structural assignment.
References
- 1. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Minimizing Off-Target Effects of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone-Based Inhibitors
Welcome to the technical support center for researchers utilizing 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to anticipate and mitigate off-target effects, ensuring the precision and validity of your experimental outcomes. The pyrrolo[3,2-c]pyridine scaffold is a promising framework for the development of potent kinase inhibitors. However, like all kinase inhibitors, achieving absolute target specificity is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound-based inhibitors.
Q1: What are the primary concerns regarding off-target effects with this class of inhibitors?
A1: The primary concern is the potential for unintended interactions with other kinases or cellular proteins, which can lead to misinterpretation of experimental data, cellular toxicity, or unexpected phenotypes.[1] The pyrrolopyridine core structure mimics adenine, the core of ATP, which can result in binding to the ATP pocket of numerous kinases.[3][4] For instance, some pyrrolo[3,2-c]pyridine derivatives have shown activity against kinases such as FMS, FLT3, and c-MET.[5]
Q2: How can I preemptively assess the potential for off-target effects with my specific inhibitor?
A2: A proactive approach is highly recommended. Before extensive cellular experiments, consider the following:
-
Computational Profiling: Utilize in silico methods to predict potential off-target interactions. Tools that employ chemical similarity, protein structure-based docking, and machine learning algorithms can provide a preliminary assessment of your inhibitor's selectivity.[6]
-
Literature Review: Thoroughly search for publications related to your specific inhibitor or structurally similar compounds. These may contain valuable information on their selectivity profiles from studies such as kinome scans.
Q3: My inhibitor is potent in a biochemical assay but shows a weaker or different effect in a cell-based assay. What could be the cause?
A3: This is a common observation and can be attributed to several factors:
-
Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can competitively inhibit the binding of ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.
-
Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Drug Efflux: The inhibitor could be a substrate for ABC transporters or other efflux pumps, actively removing it from the cell.[7]
-
Metabolism: The inhibitor may be metabolized by cellular enzymes into less active or inactive forms.[8]
Q4: I am observing significant cytotoxicity at concentrations required to inhibit my target. How can I determine if this is an on-target or off-target effect?
A4: Differentiating between on-target and off-target toxicity is crucial. Here are some strategies:
-
Dose-Response Analysis: Perform a careful dose-response curve to identify the lowest effective concentration that inhibits the target without causing widespread toxicity.[1]
-
Use of Structurally Different Inhibitors: Test another inhibitor of the same target that has a different chemical scaffold. If both inhibitors induce the same phenotype, it is more likely to be an on-target effect.[8]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. If the genetic approach phenocopies the inhibitor's effect, it supports on-target activity. Conversely, the inhibitor should have no effect in a knockout cell line.[6]
-
Rescue Experiments: In cells where the target is knocked down, expressing a rescue construct (e.g., a drug-resistant mutant of the target) should reverse the inhibitor's phenotype if the effect is on-target.[8]
Part 2: Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Your inhibitor is producing a phenotype that is not consistent with the known function of the target kinase, or the results are variable between experiments.
Underlying Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypic results.
Detailed Steps:
-
Rule out Experimental Variability: Ensure consistent cell culture conditions (passage number, confluency), inhibitor preparation (fresh stock solutions), and treatment protocols.[8]
-
Investigate Off-Target Effects:
-
Kinome Profiling: Subject your inhibitor to a broad kinase panel screen (e.g., at a concentration 10-100 fold higher than its IC50 for the primary target) to identify other potential targets.[1]
-
Orthogonal Inhibition: Use a structurally distinct inhibitor for the same target. Concordant results strengthen the evidence for an on-target effect.[8]
-
-
Probe for Compensatory Signaling:
-
Phospho-Kinase Arrays: These arrays can provide a broad overview of changes in the phosphorylation status of multiple signaling proteins, revealing potential bypass mechanisms.[7]
-
Western Blotting: Based on array results or known signaling crosstalk, perform western blots to examine the phosphorylation of specific proteins in compensatory pathways.[1]
-
Issue 2: High Cytotoxicity at Effective Concentrations
The inhibitor is causing significant cell death at concentrations needed to see the desired on-target effect.
Underlying Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for high inhibitor cytotoxicity.
Detailed Steps:
-
Assess Compound Properties:
-
Distinguish On- vs. Off-Target Toxicity:
-
Optimize Dosing:
-
Concentration Gradient: Perform a detailed dose-response curve for both target inhibition and cell viability to find a therapeutic window.
-
Time-Course Experiment: Assess if shorter incubation times can achieve target inhibition with reduced toxicity.[8]
-
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Kinome-Wide Selectivity Profiling
This is a crucial step to empirically determine the selectivity of your inhibitor.
Objective: To identify the spectrum of kinases inhibited by your compound at a given concentration.
Methodology:
-
Partner with a Commercial Vendor: Several companies offer kinome profiling services with panels of hundreds of kinases.
-
Select Screening Concentration: A common starting point is 1 µM. If your inhibitor's IC50 for the primary target is very high, you may need to adjust this.
-
Assay Format: Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate.[8]
-
Data Analysis: The results are typically presented as the percentage of remaining kinase activity in the presence of your inhibitor.
Data Interpretation:
| Inhibition (%) at 1 µM | Interpretation | Example from a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)[5] |
| > 90% | Strong Inhibition | FMS (Primary Target): 81% inhibition |
| 50-90% | Moderate Inhibition | FLT3 (D835Y): 42% inhibition c-MET: 40% inhibition |
| < 50% | Weak or No Inhibition | The majority of other kinases in the panel. |
Table 1: Interpreting Kinome Scan Data. The data for compound 1r, a pyrrolo[3,2-c]pyridine derivative, shows selectivity for its primary target FMS, with some moderate off-target activity against FLT3 and c-MET.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with your inhibitor at various concentrations, including a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The unbound protein will denature and precipitate at lower temperatures than the inhibitor-bound protein.
-
Quantification: Separate the soluble and precipitated fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Genetic Knockdown using siRNA followed by Inhibitor Treatment
Objective: To validate that the observed phenotype is on-target.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting your kinase of interest and a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction of the target protein levels by Western blot or qPCR.
-
Inhibitor Treatment: Treat both the knockdown and control cells with your inhibitor.
-
Phenotypic Assay: Perform your primary assay to assess the phenotype.
Data Interpretation:
-
If the inhibitor's phenotype is recapitulated by the siRNA knockdown, it supports an on-target mechanism.
-
The inhibitor should have a significantly reduced or no effect in the knockdown cells compared to the control cells.
Part 4: Concluding Remarks
Minimizing off-target effects is a continuous process of careful experimental design, validation, and data interpretation. By employing a multi-pronged approach that combines computational prediction, biochemical profiling, and rigorous cellular validation, you can significantly increase the confidence in your findings and the translational potential of your this compound-based inhibitors. This guide provides a framework for addressing these challenges, but it is the researcher's diligence that will ultimately ensure the scientific integrity of the work.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone during storage
Introduction
Welcome to the technical support guide for 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Due to its specific structural motifs—a pyrrole ring fused to a pyridine ring and an acetyl group—this molecule is susceptible to particular degradation pathways if not handled and stored correctly. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to preserve the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term (days to weeks) storage conditions for this compound?
For short-term storage, it is recommended to keep the compound as a solid in a tightly sealed vial at 2-8°C.[1][2] The container should be filled with an inert gas like argon or nitrogen to displace oxygen and moisture. Protection from light is also crucial.
Q2: We need to store this compound for several months to years. What do you recommend?
For long-term storage, the compound should be stored as a solid at or below -20°C, with -80°C being the optimal choice for maximum stability.[3][4] The container must be a tightly sealed vial (amber glass is preferred) with an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.
Q3: What are the common visual signs of degradation?
The most common visual indicator of degradation for pyrrole-containing compounds is a change in color.[5] Pure this compound should be a light-colored solid. Darkening, particularly to shades of brown or black, suggests the formation of oxidative polymers or other chromophoric degradation products.[5] Any change in physical state, such as clumping or becoming oily, may also indicate the absorption of moisture and subsequent hydrolysis.
Q4: Is this compound particularly sensitive to light?
Yes. Heterocyclic aromatic compounds, especially those containing pyrrole rings, can be susceptible to photodegradation.[6][7] The energy from UV or even ambient light can catalyze oxidative reactions or rearrangements.[8][9] Therefore, it is mandatory to store the compound in light-protecting amber vials or to wrap standard vials in aluminum foil.[10][11]
Troubleshooting and In-Depth Stability Guide
Q5: My HPLC/LC-MS analysis shows new impurity peaks after storing the compound. What are the likely degradation pathways?
The appearance of new peaks strongly suggests chemical degradation. Based on the structure of this compound, there are three primary degradation mechanisms to consider: oxidation, hydrolysis, and photodegradation.
-
Oxidation: The electron-rich pyrrole ring is highly susceptible to oxidation.[12][13] Exposure to atmospheric oxygen can lead to the formation of N-oxides, hydroxylation of the rings, or even oxidative cleavage of the pyrrole ring.[12][14][15] This is often the cause of the color change mentioned in Q3. Dihydrocycles can be oxidized to their corresponding aromatic forms through one-electron transfers.[16][17]
-
Hydrolysis: While ketones are generally stable against hydrolysis, the fused heterocyclic system may be more susceptible, particularly under acidic or basic conditions.[18][19] Trace amounts of moisture, especially if acidic or basic contaminants are present in the storage container or solvent, can lead to cleavage of bonds within the ring system.[20] Studies on similar pyrrolopyridine derivatives have shown that cleavage of bonds within the ring structure can occur under alkaline conditions.[20]
-
Photodegradation: As an aromatic heterocyclic compound, it can absorb UV-Vis light. This energy can promote the formation of reactive intermediates that lead to a variety of degradation products.[6][9]
Caption: Potential degradation pathways for the compound.
Q6: I suspect degradation. How can I perform a quick check and quantify the loss of the parent compound?
A stability-indicating analytical method is required to confirm and quantify degradation.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[21]
The core principle is to compare a chromatogram of your stored sample against a freshly prepared standard or a sample from a trusted, unopened batch. A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.[10]
See Protocol 2 for a step-by-step guide on performing this assessment. The workflow involves sample preparation, HPLC analysis, and data comparison to determine the percentage of degradation.
Caption: Workflow for troubleshooting suspected degradation.
Q7: How should I design a formal forced degradation study to understand the compound's intrinsic stability?
Forced degradation (or stress testing) studies are essential in pharmaceutical development to identify likely degradation products and establish stability-indicating analytical methods.[7][22][23][24] The goal is to induce a moderate level of degradation (typically 5-20%) to ensure that the resulting degradants can be adequately detected and resolved.[25]
These studies should be performed on a single, well-characterized batch of the active pharmaceutical ingredient (API).[23] The conditions below are based on ICH (International Council for Harmonisation) guidelines.[6]
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Acid-catalyzed hydrolysis of amide-like bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Base-catalyzed hydrolysis of susceptible functional groups.[20] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of electron-rich centers like the pyrrole ring.[12] |
| Thermal Degradation | Solid compound heated at 80°C for 48 hours | Thermally induced decomposition or rearrangement. |
| Photostability | Expose solid or solution to ICH-specified light source (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic cleavage, rearrangement, or photo-oxidation.[6] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol is designed to maximize the shelf-life of this compound.
-
Procurement & Initial Handling:
-
Upon receipt, inspect the container for an intact seal.
-
Log the date of receipt and batch number.
-
-
Aliquoting (if necessary):
-
If you need to use small amounts over time, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.
-
Perform aliquoting in a controlled environment, preferably a glove box with a dry, inert atmosphere (N₂ or Ar).
-
-
Container and Sealing:
-
Use amber glass vials with PTFE-lined screw caps.
-
After weighing the desired amount, flush the vial's headspace with a gentle stream of inert gas for 15-30 seconds before tightly sealing the cap.
-
-
Labeling:
-
Clearly label each vial with the compound name, batch number, aliquot amount, and date.
-
-
Storage:
-
Usage:
-
When retrieving a vial from cold storage, allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
If the entire aliquot is not used, re-flush the vial with inert gas before re-sealing and returning to appropriate storage.
-
Protocol 2: Preliminary Stability Assessment via HPLC
This protocol provides a method to quantify the degradation of a stored sample against a reference standard.
-
Materials:
-
Stored sample of this compound.
-
Reference standard (a new, unopened batch or a sample stored under ideal -80°C conditions).
-
HPLC-grade Acetonitrile (ACN) and water.
-
HPLC-grade buffer components (e.g., ammonium acetate or formate).
-
Volumetric flasks and pipettes.
-
HPLC system with a UV detector and a C18 column.
-
-
Preparation of Solutions (Example Concentrations):
-
Diluent: Prepare a suitable mixture (e.g., 50:50 ACN:Water).
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Reference Standard Working (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
Stored Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard stock, using the stored sample.
-
Stored Sample Working (0.1 mg/mL): Prepare in the same manner as the reference working solution.
-
-
HPLC Method (Example Conditions - Method development and validation are required):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm or λmax).
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Reference Standard Working solution five times to establish system suitability (RSD of peak area <2.0%).
-
Inject the Stored Sample Working solution in triplicate.
-
-
Data Interpretation:
-
Identify: Confirm the retention time of the parent compound peak using the reference standard.
-
Calculate Average Areas: Determine the average peak area of the parent compound for both the reference standard (Area_Ref) and the stored sample (Area_Sample).
-
Calculate Purity/Degradation:
-
Purity (%) = (Area_Sample / Area_Ref) * 100
-
Degradation (%) = 100 - Purity (%)
-
-
Analyze Impurities: Integrate all new peaks in the stored sample chromatogram. The sum of all peak areas should ideally account for 100% of the total area, demonstrating mass balance.[10]
-
References
- 1. Storage stability of ketones on carbon adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suanfarma.com [suanfarma.com]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Artificial photosynthesis - Wikipedia [en.wikipedia.org]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 12. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental investigation on the oxidation rules of pyridine and pyrrole as model compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scite.ai [scite.ai]
- 18. quora.com [quora.com]
- 19. mdpi.com [mdpi.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. cdn2.hubspot.net [cdn2.hubspot.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 24. acdlabs.com [acdlabs.com]
- 25. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Novel 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Analogs and Sunitinib in Kinase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of novel synthetic compounds, specifically 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone analogs, against the established multi-targeted tyrosine kinase inhibitor, sunitinib. By providing both the theoretical underpinnings and detailed experimental protocols, this document serves as a practical resource for the preclinical evaluation of new chemical entities in oncology.
Introduction: The Rationale for New Kinase Inhibitors
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Sunitinib (marketed as Sutent®) is a prime example of a successful multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-tumor effects by blocking key drivers of tumor angiogenesis and cell proliferation, primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as other kinases like c-KIT and FLT3.[1][2][3][4][5][6][7] While sunitinib has demonstrated significant clinical efficacy in renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), the development of drug resistance and a spectrum of off-target side effects necessitate the search for novel inhibitors with improved efficacy, selectivity, and safety profiles.[2][8]
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile platform in medicinal chemistry. Derivatives of this core structure have been investigated for various biological activities, including as inhibitors of tubulin polymerization and Haspin kinase.[9][10][11][12][13] This guide will operate on the hypothesis that a novel series of this compound analogs has been designed and synthesized with the specific intention of targeting the same key kinases as sunitinib. The subsequent sections will detail the necessary experimental workflows to rigorously compare the efficacy of these novel analogs to the clinical benchmark, sunitinib.
Understanding the Molecular Targets and Signaling Pathways
A direct comparison of efficacy requires a thorough understanding of the molecular targets and the signaling cascades they regulate. Sunitinib's primary targets, VEGFR and PDGFR, are critical mediators of angiogenesis and tumor cell proliferation.
VEGFR Signaling: The binding of VEGF to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[14][15] Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.[15][16][17] Inhibition of VEGFR2 by a kinase inhibitor like sunitinib effectively curtails the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[4][6][18]
PDGFR Signaling: Similarly, the binding of PDGF to PDGFR activates downstream pathways such as the Ras-MAPK and PI3K pathways, which are involved in cell growth, proliferation, and migration.[19][20][21][22] Dysregulation of PDGFR signaling is a hallmark of various cancers, making it a key therapeutic target.[19][20]
Below are diagrams illustrating these critical signaling pathways.
Caption: Simplified VEGFR2 Signaling Pathway.
Caption: Simplified PDGFR Signaling Pathway.
Experimental Workflow for Efficacy Comparison
A multi-tiered approach is essential for a comprehensive comparison, starting from direct enzyme inhibition and progressing to cellular and in vivo models. This ensures a thorough evaluation of a compound's potency, selectivity, and anti-tumor activity.
Caption: Tiered Experimental Workflow for Efficacy Comparison.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the novel analogs on the enzymatic activity of purified kinases compared to sunitinib.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of relevant kinases (e.g., VEGFR2, PDGFRβ, c-KIT, FLT3).
Experimental Protocol: Biochemical Tyrosine Kinase Assay [23][24]
-
Plate Preparation: Use 96-well microtiter plates pre-coated with a generic tyrosine-containing peptide substrate (e.g., poly-Glu,Tyr 4:1).
-
Compound Dilution: Prepare serial dilutions of the this compound analogs and sunitinib in an appropriate buffer (e.g., containing DMSO).
-
Enzyme Addition: Add the purified recombinant kinase (e.g., GST-VEGFR2, GST-PDGFRβ) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and MnCl2. The ATP concentration should be near the Km for each specific enzyme.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding.
-
Wash again and add a chromogenic substrate (e.g., TMB or ABTS).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) |
| Sunitinib | 2.0 | 8.0 | 4.0 | 35.0 |
| Analog X-1 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Analog X-2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: Sunitinib IC50 values are representative and may vary between different assay conditions.
Cell-Based Proliferation Assays
These assays measure the effect of the compounds on the viability and proliferation of cancer cells that are dependent on the target kinases.
Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compounds in relevant cancer cell lines.
Experimental Protocol: XTT/MTT Cell Viability Assay [17][25][26][27][28]
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenesis, GIST-T1 for c-KIT inhibition) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel analogs and sunitinib for a prolonged period (typically 48-72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by plotting cell viability against the logarithm of the compound concentration.
Data Presentation:
| Compound | HUVEC GI50 (nM) | GIST-T1 GI50 (nM) |
| Sunitinib | 10.0 | 4.0 |
| Analog X-1 | Hypothetical Value | Hypothetical Value |
| Analog X-2 | Hypothetical Value | Hypothetical Value |
Note: Sunitinib GI50 values are representative.
In Vivo Xenograft Models
The final preclinical step is to evaluate the anti-tumor efficacy of the most promising analogs in a living organism.
Objective: To assess the ability of the test compounds to inhibit tumor growth in mouse xenograft models.
Experimental Protocol: Subcutaneous Tumor Xenograft Model [29][30][31][32][33]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29 colorectal cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[31]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, sunitinib, and novel analog groups).[31]
-
Drug Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage) at a predetermined dose. Sunitinib is often administered at doses ranging from 20-80 mg/kg/day.[24]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Sunitinib (40 mg/kg) | 450 ± 100 | 70 |
| Analog X-1 (40 mg/kg) | Hypothetical Value | Hypothetical Value |
Interpretation of Comparative Data and Future Directions
The collective data from these experiments will provide a robust comparison of the novel this compound analogs to sunitinib.
-
Potency and Selectivity: The in vitro kinase assay data will reveal the potency of the analogs against the primary targets and can be expanded to a wider kinase panel to assess selectivity. An ideal candidate would exhibit high potency against VEGFR and PDGFR with minimal off-target activity.
-
Cellular Efficacy: The cell-based assays will confirm whether the observed enzymatic inhibition translates into anti-proliferative and anti-angiogenic effects in a cellular context.
-
In Vivo Efficacy: The xenograft model will provide the most critical data on the overall anti-tumor efficacy of the analogs in a complex biological system.
A successful novel analog would ideally demonstrate superior or equivalent tumor growth inhibition compared to sunitinib, potentially at a lower dose and with a better safety profile (e.g., less weight loss in the animal model). Such a compound would be a strong candidate for further preclinical development, including detailed pharmacokinetic and toxicology studies, on the path toward potential clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. biorbyt.com [biorbyt.com]
- 19. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. sinobiological.com [sinobiological.com]
- 23. benchchem.com [benchchem.com]
- 24. selleckchem.com [selleckchem.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. atcc.org [atcc.org]
- 27. merckmillipore.com [merckmillipore.com]
- 28. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. reactionbiology.com [reactionbiology.com]
- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]Pyridine Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides a versatile template for chemists to explore chemical space and optimize interactions with the ATP-binding pocket of various kinases. This guide provides an in-depth comparison of different series of 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors, elucidating the key structure-activity relationships (SAR) that govern their potency and selectivity. We will delve into specific examples, supported by experimental data, to offer actionable insights for researchers and professionals in drug discovery and development.
The 1H-Pyrrolo[3,2-c]Pyridine Core: A Versatile Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is an attractive starting point for kinase inhibitor design due to its structural features that can mimic the purine core of ATP. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with the hinge region of the kinase active site. The carbon atoms of the bicyclic system offer multiple points for substitution, allowing for the fine-tuning of pharmacological properties.
Caption: The core structure of 1H-pyrrolo[3,2-c]pyridine with key positions for substitution.
Series 1: Inhibitors of Monopolar Spindle 1 (MPS1) Kinase
Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint and represents a promising target in oncology. Structure-based design has led to the development of potent and selective 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors.[1]
Structure-Activity Relationship Insights
A key initial hit from high-throughput screening, compound 8 , showed potent MPS1 inhibition (IC50 = 0.025 µM) but suffered from poor kinase selectivity and metabolic instability.[1] The SAR campaign focused on modifications at the C2 and N1 positions of the pyrrolopyridine core and the C6 position of the pyridine ring.
-
Substitution at C2: Introduction of a pyrazole moiety at the C2 position was found to be crucial for potency. N-methylation of this pyrazole (e.g., compound 29 ) improved metabolic stability, albeit with a slight decrease in potency (MPS1 IC50 = 0.12 µM).[1] This suggests that the unsubstituted pyrazole might be a site of metabolic attack.
-
Substitution at N1: Protection of the pyrrole nitrogen with a Boc group (e.g., compound 61 ) led to a significant 43-fold increase in cellular potency compared to the N1-H analogue (62 ).[1] This highlights the importance of the N1 substituent in influencing cell permeability or protecting against metabolism.
-
Substitution at C6: Exploration of various aryl and heteroaryl groups at the C6 position allowed for the optimization of potency and selectivity.
Comparative Data for MPS1 Inhibitors
| Compound | C2-Substituent | N1-Substituent | MPS1 IC50 (µM) | Cellular P-MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 8 | Pyrazole | H | 0.025 | - | 0.55 |
| 29 | 1-Methyl-pyrazole | H | 0.12 | - | - |
| 61 | 1-Methyl-pyrazole | Boc | - | 0.16 | 0.50 |
| 62 | 1-Methyl-pyrazole | H | - | 6.90 | 4.60 |
Experimental Protocol: MPS1 Kinase Inhibition Assay
The inhibitory activity against MPS1 kinase is typically determined using a radiometric or fluorescence-based assay. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human MPS1 kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the enzyme and substrate mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for a kinase inhibition assay.
Series 2: Inhibitors of FMS Kinase (CSF-1R)
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival and proliferation of monocytes and macrophages. Its inhibition is a therapeutic strategy for various cancers and inflammatory diseases.[2][3][4]
Structure-Activity Relationship Insights
Starting from a diarylamide lead compound, researchers investigated a series of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[2][3] The SAR exploration focused on modifications of the amide and urea linkers and substitutions on the terminal aryl ring.
-
Amide vs. Urea Linker: The nature of the linker connecting the pyrrolopyridine core to the terminal aryl ring was found to be critical.
-
Terminal Aryl Ring Substitutions: Modifications on the terminal phenyl ring significantly impacted potency. For instance, compound 1r emerged as a highly potent FMS kinase inhibitor (IC50 = 30 nM), being 3.2 times more potent than the lead compound.[2][3] This compound also demonstrated excellent selectivity for FMS kinase over a panel of 40 other kinases.[2][3]
Comparative Data for FMS Kinase Inhibitors
| Compound | FMS Kinase IC50 (nM) | Selectivity (over 40 kinases) | Antiproliferative Activity (IC50 range, µM) |
| Lead Compound | 96 | - | - |
| 1e | 60 | - | - |
| 1r | 30 | High (81% inhibition at 1 µM) | 0.15 - 1.78 |
Experimental Protocol: Cell-Based Antiproliferative Assay
The antiproliferative activity of the compounds is commonly evaluated using an MTT or similar cell viability assay against a panel of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from the dose-response curve.
Series 3: Tubulin Polymerization Inhibitors as Colchicine-Binding Site Inhibitors
While not direct kinase inhibitors, some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.[5][6][7][8] These compounds often exhibit potent anticancer activity by disrupting microtubule dynamics, a mechanism targeted by some kinase inhibitors involved in cell cycle regulation.
Structure-Activity Relationship Insights
These compounds were designed by conformationally constraining combretastatin A-4, a known tubulin inhibitor. The 1H-pyrrolo[3,2-c]pyridine scaffold serves to lock the bioactive conformation.[5][6][7]
-
A-Ring and B-Ring Substitutions: The SAR studies focused on modifying the "A-ring" (at the N1 position) and the "B-ring" (at the C6 position). A 3,4,5-trimethoxyphenyl group as the A-ring was found to be optimal.
-
B-Ring Heterocycles: Replacing the B-ring phenyl group with various heterocycles led to significant variations in activity. Compound 10t , featuring an indolyl moiety as the B-ring, displayed the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 µM.[5][6][7][8]
-
Influence of Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like -CH3 and -OCH3 on the para-position of the B-phenyl ring generally increased antiproliferative activity, while electron-withdrawing groups (EWGs) like -F, -Cl, and -NO2 decreased activity.[8]
Comparative Data for Tubulin Polymerization Inhibitors
| Compound | B-Ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | 4-Methylphenyl | 1.34 | 2.17 | 3.54 |
| 10h | 4-Methoxyphenyl | 0.87 | 1.12 | 1.56 |
| 10m | 4-Chlorophenyl | 4.21 | 5.63 | 6.18 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile platform for the development of inhibitors targeting a range of kinases and other oncology-relevant targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, N1, and C6 positions of the core structure can lead to significant improvements in potency, selectivity, and cellular activity. The insights gained from comparing these different series of inhibitors provide a valuable roadmap for the future design of novel therapeutics based on the 1H-pyrrolo[3,2-c]pyridine framework.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Pyrrolopyridine Inhibitors
Introduction: The Critical Path to Validating Novel Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of drug targets.[1] The pyrrolopyridine scaffold, which mimics the purine ring of ATP, has emerged as a privileged structure for designing potent kinase inhibitors.[2] These compounds, by competing with ATP for the kinase hinge region, can effectively shut down aberrant signaling pathways that drive diseases like cancer.[2][3]
However, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous scientific validation. Establishing a clear and accurate Mechanism of Action (MoA) is paramount; it underpins our understanding of a compound's efficacy, guides patient selection, and anticipates potential off-target toxicities.[4]
This guide provides a comprehensive, technically-grounded framework for validating the MoA of a novel pyrrolopyridine inhibitor. We will use a hypothetical compound, PYR-26 , designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[5][6]
Our validation strategy will be presented as a comparative analysis, benchmarking PYR-26 against two alternatives to provide context and depth:
-
Alternative A (Upstream Modulator): A well-characterized inhibitor of an upstream activator of the EGFR pathway, such as a Src family kinase inhibitor. Src kinases can play a role in EGFR signal transduction.[7][8]
-
Alternative B (Broad-Spectrum Inhibitor): A known multi-kinase inhibitor that also targets EGFR but affects other signaling pathways, such as VEGFR, which is crucial for angiogenesis.[9][10]
Through a multi-assay approach, we will answer three fundamental questions that form the bedrock of MoA validation:
-
Target Engagement: Does PYR-26 physically interact with EGFR inside the cell?
-
Target Inhibition & Pathway Modulation: Does this interaction lead to the inhibition of EGFR's kinase activity and its downstream signaling cascade?
-
Selectivity & Comparative Efficacy: How does the on-target potency and selectivity of PYR-26 compare to other inhibitors affecting the same or related pathways?
Part 1: Confirming Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to prove that the inhibitor binds its intended target in a physiologically relevant environment. While in vitro binding assays provide precise affinity data (Kd), they lack the complexity of the cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA) has become the gold standard for confirming target engagement within intact cells.[13][14]
The Principle of CETSA: Ligand-Induced Thermal Stabilization
CETSA operates on a simple biophysical principle: when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to thermal denaturation.[15][16] By heating cells treated with a compound and then quantifying the amount of the target protein that remains soluble, we can directly observe this stabilization as a shift in the protein's apparent melting temperature (Tagg).[14][15][16]
Caption: CETSA workflow for assessing target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate a suitable cancer cell line with high EGFR expression (e.g., A431) and grow to ~80% confluency. Treat cells with PYR-26 (e.g., 10 µM), a control compound, or vehicle (DMSO) for 2 hours.
-
Heating Step: Harvest cells and resuspend in a buffered saline solution containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[16]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[15]
-
Sample Preparation & Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, then prepare samples for analysis by Western blotting.
-
Western Blotting: Separate protein samples via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for total EGFR.[17] Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tagg. The difference in Tagg between the treated and vehicle samples (ΔTagg) represents the thermal stabilization induced by the compound.
Data Presentation: Comparative Target Engagement
The results from CETSA provide direct evidence of whether PYR-26 engages EGFR in cells and allows for a head-to-head comparison with other inhibitors.
| Compound | Primary Target(s) | Cellular Thermal Shift Assay (ΔTagg for EGFR, °C) | Interpretation |
| PYR-26 (Novel Inhibitor) | EGFR | +5.2°C | Strong Engagement: PYR-26 binds and significantly stabilizes EGFR in intact cells. |
| Alternative A (Src Inhibitor) | Src Family Kinases | +0.3°C | No Direct Engagement: Does not directly bind or stabilize EGFR. |
| Alternative B (Multi-Kinase) | EGFR, VEGFR, etc. | +4.8°C | Strong Engagement: Also binds and stabilizes EGFR, as expected. |
| Vehicle (Control) | None | 0°C (Baseline) | Baseline thermal stability of EGFR without ligand binding. |
Part 2: Probing Pathway Modulation and Target Inhibition
Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event translates into functional inhibition of the kinase and its downstream signaling pathway. For EGFR, activation by its ligand (e.g., EGF) triggers receptor dimerization and autophosphorylation on specific tyrosine residues, creating docking sites for adaptor proteins that initiate downstream cascades like the PI3K/AKT and RAS/RAF/MAPK pathways.[5][18][19][20] A successful EGFR inhibitor should block this initial phosphorylation event.
Caption: Simplified EGFR signaling pathway and the inhibitory action of PYR-26.
Primary Method: Phosphoprotein Western Blotting
Western blotting with phospho-specific antibodies is the workhorse technique for monitoring the activation state of signaling pathways.[21] By treating cells with an inhibitor before stimulating the pathway with EGF, we can quantify the inhibitor's ability to block the phosphorylation of EGFR itself (p-EGFR) and key downstream nodes like Akt (p-Akt) and ERK (p-ERK).
Experimental Protocol: Phospho-Protein Western Blot Analysis
-
Cell Culture and Serum Starvation: Plate A431 cells and allow them to adhere. Once at ~70-80% confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of PYR-26 or the alternative inhibitors for 2 hours. Include a vehicle-only control.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation and downstream signaling. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[22] This is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification and Sample Prep: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant (e.g., using a BCA assay). Prepare samples for SDS-PAGE by adding sample buffer and heating at 95°C for 5 minutes.[22]
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid using non-fat milk for blocking when probing for phosphoproteins , as milk contains casein, a phosphoprotein that can cause high background.[22][23]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR (Tyr1068), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and loading controls (e.g., total EGFR, total Akt, GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphoprotein signal to the corresponding total protein or loading control. Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor on each phosphorylation event.
Data Presentation: Comparative Pathway Inhibition
This analysis provides quantitative data on the potency of each compound in disrupting the EGFR signaling cascade at different nodes.
| Compound | Target(s) | p-EGFR IC50 (nM) | p-Akt IC50 (nM) | p-ERK IC50 (nM) | Interpretation |
| PYR-26 (Novel Inhibitor) | EGFR | 15 | 20 | 25 | Potent & On-Target: Effectively inhibits EGFR and its direct downstream pathways with high potency. |
| Alternative A (Src Inhibitor) | Src Family Kinases | >1000 | >1000 | >1000 | Pathway Inactive: Does not inhibit EGFR signaling, confirming its different MoA. |
| Alternative B (Multi-Kinase) | EGFR, VEGFR, etc. | 50 | 75 | 80 | On-Target Effect: Inhibits EGFR signaling, but with lower potency than the specialized PYR-26. |
Part 3: A Holistic View - Comparative Analysis and Selectivity
The final piece of the validation puzzle is to understand an inhibitor's selectivity. A highly selective compound is often desirable as it minimizes the potential for off-target effects and associated toxicities.
Caption: Comparative intervention points of PYR-26 and alternative inhibitors.
Methodology: Kinase Selectivity Profiling
While our cellular assays provide strong evidence for on-target activity, a comprehensive understanding of selectivity requires testing the inhibitor against a broad panel of other kinases. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX's KINOMEscan™). The compound is screened at a fixed concentration (e.g., 1 µM) against hundreds of human kinases, and the percent inhibition is measured. This provides a detailed map of on- and off-target activities.
Data Presentation: Summary Validation and Selectivity Profile
This final table integrates all our findings to provide a complete, comparative view of the mechanism of action for PYR-26.
| Validation Parameter | PYR-26 (Novel Inhibitor) | Alternative A (Src Inhibitor) | Alternative B (Multi-Kinase) |
| Target Engagement (ΔTagg) | EGFR: +5.2°C | EGFR: +0.3°C | EGFR: +4.8°C |
| Cellular Potency (p-EGFR IC50) | 15 nM | >1000 nM | 50 nM |
| Kinase Selectivity Profile | Highly selective for EGFR | Selective for Src family kinases | Inhibits EGFR, VEGFR, Src, and others |
| Validated MoA | Potent and selective, direct inhibitor of EGFR signaling. | Modulates pathways downstream of Src; does not directly inhibit EGFR. | Multi-kinase inhibitor affecting EGFR, angiogenesis, and other pathways. |
Conclusion
Through this structured, multi-assay approach, we have systematically validated the mechanism of action for our novel pyrrolopyridine inhibitor, PYR-26. The data converge to tell a clear and compelling story:
-
CETSA results confirm that PYR-26 directly engages and stabilizes EGFR within intact cells.
-
Phospho-Western blot analysis demonstrates that this engagement translates into potent inhibition of EGFR autophosphorylation and its key downstream signaling pathways.
-
Comparative analysis and selectivity profiling reveal that PYR-26 is not only potent but also highly selective for its intended target when compared to other compounds that modulate related cellular machinery.
References
- 1. pnas.org [pnas.org]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 9. cusabio.com [cusabio.com]
- 10. proteopedia.org [proteopedia.org]
- 11. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ClinPGx [clinpgx.org]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Pyrrolopyridine-Based Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, pyrrolopyridine-based kinase inhibitors have emerged as a prominent class of therapeutics. Their core structure, mimicking the purine ring of ATP, allows them to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby modulating cellular signaling pathways implicated in oncogenesis.[1] This guide provides a detailed, head-to-head comparison of select pyrrolopyridine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.
Introduction to Pyrrolopyridine Kinase Inhibitors: The Pursuit of Potency and Selectivity
The therapeutic efficacy of a kinase inhibitor is a delicate balance between potent inhibition of the target kinase and high selectivity to minimize off-target effects. The pyrrolopyridine scaffold provides a versatile platform for medicinal chemists to fine-tune these properties through various substitutions.[1] Achieving selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. This guide will delve into the comparative analysis of different pyrrolopyridine derivatives, focusing on their inhibitory potency, kinase selectivity, and cellular efficacy.
Head-to-Head Comparison of Pyrrolopyridine-Based Kinase Inhibitors
For this comparative analysis, we will focus on a selection of preclinical pyrrolopyridine-based inhibitors targeting different kinase families, based on available data from structure-activity relationship (SAR) studies. We will examine their biochemical potency (IC50), selectivity against other kinases, and their anti-proliferative effects on cancer cell lines.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (Inhibition % @ 1µM or IC50 in nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Compound 1r | FMS | 30 | FLT3 (D835Y) (42%), c-MET (40%) | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [2] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 79 (EGFR), 40 (Her2), 136 (VEGFR2), 204 (CDK2) | Not specified in detail | MCF-7, HepG2, MDA-MB-231, HeLa | 29 - 59 | [3] |
| Compound 23a | JAK1 | 72 | >12-fold selective vs. other JAKs | Not specified | Not specified | [4] |
| Compound 1 | RET | Potent (exact value not specified) | KDR (minimal risk), hERG (minimal risk) | RET-driven tumor xenografts | Robust in vivo efficacy | [5][6] |
Analysis of Comparative Data:
-
Potency: The selected compounds demonstrate potent inhibition of their primary targets, with IC50 values in the nanomolar range. For instance, Compound 1r shows a strong potency for FMS kinase with an IC50 of 30 nM.[2] Compound 5k exhibits multi-kinase inhibitory activity, with impressive potency against Her2 (40 nM).[3]
-
Selectivity: Selectivity is a crucial parameter for minimizing toxicity. Compound 1r was shown to be over 33 times more selective for FMS than other tested kinases.[2] Similarly, Compound 23a displays a high degree of selectivity for JAK1 over other members of the JAK family.[4] The development of selective inhibitors like these is a key goal in kinase drug discovery.
-
Cellular Efficacy: The ultimate test of an inhibitor's potential is its activity in a cellular context. Compound 1r demonstrated significant anti-proliferative activity against a panel of cancer cell lines with IC50 values in the sub-micromolar to low micromolar range.[2] Compound 5k also showed broad cytotoxic effects against multiple cancer cell lines.[3] The in vivo efficacy of Compound 1 in RET-driven tumor models further underscores the therapeutic potential of this class of inhibitors.[5][6]
Key Signaling Pathways Targeted by Pyrrolopyridine Inhibitors
Understanding the signaling pathways modulated by these inhibitors is fundamental to elucidating their mechanism of action and predicting their therapeutic effects. Below are diagrams of key pathways targeted by the compared inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. broadpharm.com [broadpharm.com]
A Researcher's Guide to Bridging the Bench and Bedside: In Vitro vs. In Vivo Correlation of Activity for 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Derivatives
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo activity correlation for a compelling class of molecules: 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivatives. These compounds, built upon the versatile pyrrolopyridine scaffold, have garnered significant attention as potent inhibitors of various protein kinases, crucial regulators of cellular processes often dysregulated in diseases like cancer.[1]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and self-validating system of evaluation. We will explore the critical methodologies for assessing these compounds, present comparative data, and dissect the nuanced relationship between a compound's performance in a culture dish and its therapeutic potential in a living organism.
The Foundational Step: In Vitro Characterization
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and high-throughput method to screen compound libraries and identify initial hits. For kinase inhibitors, the primary goal is to determine a compound's potency and selectivity against its intended target.
Why We Choose Specific In Vitro Assays
The selection of in vitro assays is a strategic decision. We typically employ a two-tiered approach:
-
Biochemical (Enzymatic) Assays: These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified kinase. They are essential for determining the intrinsic potency (often expressed as the IC50 value) of a compound against its target, free from the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the compound's effect on a biological process within living cells. For anticancer agents, this is commonly a proliferation or viability assay using cancer cell lines known to be dependent on the target kinase.[2][3] This provides a more biologically relevant context, assessing not only target engagement but also cell permeability and potential off-target effects that influence the antiproliferative outcome.
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Representative In Vitro Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | HeLa Cell Proliferation IC50 (µM)[2] | MCF-7 Cell Proliferation IC50 (µM)[2] |
| Derivative A | FMS Kinase | 30 | 0.15 | 0.25 |
| Derivative B | FMS Kinase | 60 | 0.45 | 0.60 |
| Derivative C | FGFR1 | 7 | 0.12 | 0.21 |
| Positive Control (e.g., Sunitinib) | Multi-kinase | 261 (VEGFR2) | 0.05 | 0.08 |
Note: Data is representative and compiled for illustrative purposes based on published findings for this class of compounds.[3][4][5]
The Litmus Test: In Vivo Evaluation
A compound that shines in vitro must prove its mettle in vivo. This stage assesses the compound's efficacy within the complexity of a whole organism, taking into account critical factors like absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.[6][7]
Why We Choose Specific In Vivo Models
For anticancer drug development, the most common preclinical models are xenografts, where human cancer cells are implanted into immunocompromised mice. The choice of the cell line for the xenograft is paramount and should ideally be one that showed sensitivity to the compound in vitro. This provides a direct, though simplified, test of the compound's ability to inhibit tumor growth.
Experimental Protocol: Human Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a lead this compound derivative.
Methodology:
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., BALB/c nude mice) for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed good in vitro sensitivity) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound (formulated in an appropriate vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the statistical significance of the results.
Table 2: Corresponding In Vivo Efficacy of Selected Derivatives
| Compound ID | Animal Model | Dosing (Oral) | Tumor Growth Inhibition (%) | Observations |
| Derivative A | Gastric Carcinoma Xenograft | 50 mg/kg, daily | 65% | Well-tolerated, no significant weight loss. |
| Derivative B | Gastric Carcinoma Xenograft | 50 mg/kg, daily | 30% | Moderate efficacy, possible PK limitations. |
| Derivative C | Breast Cancer Xenograft | 50 mg/kg, daily | 72% | Significant antitumor activity observed. |
Note: Data is representative and compiled for illustrative purposes.[8]
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The central question is: does potent in vitro activity translate to significant in vivo efficacy? A strong IVIVC is the holy grail of preclinical drug development, as it builds confidence in the predictive power of the in vitro models.
Analyzing the Correlation
From our representative data:
-
Derivative A & C show a good correlation. Their potent in vitro activity against both the enzyme and cancer cells translated into significant tumor growth inhibition in vivo. This suggests that these compounds possess favorable pharmacokinetic properties, allowing them to reach the tumor at concentrations sufficient to inhibit their target.
-
Derivative B , while potent in vitro, showed diminished efficacy in vivo. This discrepancy is common and points to potential liabilities. The cause could be poor oral bioavailability, rapid metabolism, or unfavorable distribution, preventing the compound from achieving therapeutic concentrations at the tumor site.[6][9] Small structural changes can lead to a broad range of plasma concentrations after oral dosing.[9]
This highlights why a strong IVIVC is not always straightforward. Factors such as high plasma protein binding, which can range from 80% to over 99% for this class of compounds, can also limit the amount of free drug available to act on the tumor.[6]
Mechanism in Context: The Kinase Signaling Pathway
The this compound derivatives often target receptor tyrosine kinases (RTKs). Understanding the pathway these kinases regulate is crucial for interpreting both in vitro and in vivo results. For instance, inhibiting an RTK like FGFR or FMS can block downstream signaling cascades responsible for cell proliferation and survival.
// Nodes ligand [label="Growth Factor\n(e.g., FGF, CSF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; rtk [label="Receptor Tyrosine Kinase\n(e.g., FGFR, FMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="Pyrrolopyridine\nDerivative", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; raf [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ligand -> rtk [label="Binds & Activates"]; inhibitor -> rtk [label="Inhibits", arrowhead=tee, color="#EA4335"]; rtk -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> nucleus [style=dashed]; nucleus -> transcription [label="Regulates"]; } Caption: A simplified RTK signaling pathway targeted by inhibitors.
Conclusion
The development of this compound derivatives as therapeutic agents requires a rigorous, multi-faceted evaluation. While in vitro assays are indispensable for initial screening and potency determination, they are only one piece of the puzzle. A strong correlation with in vivo efficacy is the true indicator of a compound's potential. Discrepancies between the two, as illustrated by our representative data, are not failures but critical learning opportunities that guide further medicinal chemistry efforts to optimize pharmacokinetic properties. By employing a logical, self-validating experimental workflow, researchers can more effectively bridge the gap between the laboratory bench and the patient's bedside, accelerating the development of novel and effective therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.lib.keio.ac.jp [search.lib.keio.ac.jp]
- 9. researchgate.net [researchgate.net]
The Selectivity Compass: A Comparative Cross-Reactivity Profile of Pyrrolopyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry due to its ATP-mimetic nature, has given rise to numerous potent kinase inhibitors.[1] However, this structural similarity to the endogenous ligand of a vast and highly conserved family of enzymes also presents a significant challenge: achieving selectivity. Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive cross-reactivity profile is therefore not just a regulatory checkbox but a critical tool for elucidating mechanism of action, predicting clinical outcomes, and guiding next-generation drug design.
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of two FDA-approved pyrrolo[2,3-d]pyrimidine-based kinase inhibitors: Tofacitinib and Ruxolitinib . By leveraging publicly available, large-scale kinase profiling data, we will dissect their selectivity patterns, explore the underlying methodologies for generating such data, and offer insights into interpreting these complex datasets.
The Imperative of Kinome-Wide Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] The structural conservation of the ATP-binding site across the kinome makes the development of truly selective inhibitors a formidable task.[2] Early-stage assessment of a compound's activity against a broad panel of kinases is a standard industry practice to:
-
Identify Primary and Secondary Targets: Confirming on-target potency and revealing unexpected off-targets.
-
Predict Potential Toxicities: Early identification of interactions with kinases known to be associated with adverse effects can save significant time and resources.
-
Uncover Polypharmacological Opportunities: Off-target activities are not always detrimental and can contribute to a drug's overall efficacy.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact selectivity is crucial for optimizing lead compounds.
Comparative Selectivity Profiles of Tofacitinib and Ruxolitinib
Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®) are both inhibitors of the Janus kinase (JAK) family, approved for the treatment of inflammatory diseases and myeloproliferative neoplasms, respectively.[3][4] While they share a common pyrrolo[2,3-d]pyrimidine core, substitutions on this scaffold dictate their distinct selectivity profiles.
To provide a direct comparison, we have compiled KINOMEscan® binding affinity data (Kd values) from the HMS LINCS Project for both compounds against a panel of overlapping kinases.[4] The KINOMEscan® platform utilizes a competition binding assay to quantitatively measure the interaction between a compound and a large panel of kinases.[5]
Table 1: Comparative KINOMEscan® Profile of Tofacitinib and Ruxolitinib (Selected Kinases)
| Kinase Target | Tofacitinib Kd (nM) | Ruxolitinib Kd (nM) | Kinase Family |
| JAK1 | 1.2 | 3.3 | Tyrosine Kinase |
| JAK2 | 1.8 | 2.8 | Tyrosine Kinase |
| JAK3 | 1.0 | 428 | Tyrosine Kinase |
| TYK2 | 23 | 19 | Tyrosine Kinase |
| ACVR1 | 130 | 1,200 | Serine/Threonine Kinase |
| ROCK2 | 200 | 2,700 | Serine/Threonine Kinase |
| PRKCQ (PKC-theta) | 220 | >10,000 | Serine/Threonine Kinase |
| GAK | 310 | 1,800 | Serine/Threonine Kinase |
| CAMKK2 | 340 | >10,000 | Serine/Threonine Kinase |
| STK10 | 380 | >10,000 | Serine/Threonine Kinase |
| LRRK2 | 410 | 1,100 | Serine/Threonine Kinase |
| MINK1 | 460 | >10,000 | Serine/Threonine Kinase |
| TNK2 | 530 | 4,000 | Tyrosine Kinase |
| MAP4K2 | 600 | 4,200 | Serine/Threonine Kinase |
| FLT3 | 850 | 1,200 | Tyrosine Kinase |
| AURKA | >10,000 | 5,600 | Serine/Threonine Kinase |
| CDK2 | >10,000 | >10,000 | Serine/Threonine Kinase |
| EGFR | >10,000 | >10,000 | Tyrosine Kinase |
| SRC | >10,000 | >10,000 | Tyrosine Kinase |
| BRAF | >10,000 | >10,000 | Serine/Threonine Kinase |
Data compiled from the HMS LINCS Project KINOMEscan datasets.[4] Lower Kd values indicate stronger binding affinity.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinome-wide selectivity is by mapping the binding data onto a phylogenetic tree of the human kinome. This representation, often referred to as a "kinome tree," provides an at-a-glance overview of a compound's interaction patterns across different kinase families.
Caption: Kinome interaction map for Tofacitinib and Ruxolitinib.
Interpretation of the Data:
From the data, several key differences in the selectivity profiles of Tofacitinib and Ruxolitinib emerge:
-
Pan-JAK vs. JAK1/2 Selectivity: Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with only slightly weaker activity against TYK2.[3][6] In contrast, Ruxolitinib is highly selective for JAK1 and JAK2 over JAK3 (>130-fold).[4] This distinction is a direct result of the different chemical moieties decorating the pyrrolopyrimidine core, which exploit subtle differences in the ATP-binding pockets of the JAK isoforms.
-
Broader Off-Target Profile of Tofacitinib: Tofacitinib displays a greater number of off-target interactions with sub-micromolar binding affinities compared to Ruxolitinib. These include kinases from various families such as ACVR1, ROCK2, and PRKCQ. While these interactions are significantly weaker than its on-target JAK activity, they contribute to a more promiscuous profile.
-
High Selectivity of Ruxolitinib: Ruxolitinib exhibits a cleaner selectivity profile, with most non-JAK kinases showing Kd values in the micromolar range or higher. This high degree of selectivity is a desirable characteristic for minimizing off-target side effects.
Methodologies for Cross-Reactivity Profiling
A variety of robust platforms are available for assessing the cross-reactivity of kinase inhibitors. These can be broadly categorized into binding assays and functional enzymatic assays.
Competition Binding Assays (e.g., KINOMEscan®)
This technology measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR. This method is independent of ATP and does not require active enzyme, allowing for the profiling of a broad range of kinases, including lipid and atypical kinases.[5]
Caption: KINOMEscan® competition binding assay workflow.
Functional Enzymatic Assays (e.g., ADP-Glo™)
Functional assays measure the enzymatic activity of the kinase by detecting the production of ADP, a universal product of kinase-catalyzed phosphorylation. The ADP-Glo™ assay is a luminescent-based method with a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The amount of light produced is directly proportional to the kinase activity.[7][8]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound (pyrrolopyridine derivative) at various concentrations.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.
-
Caption: ADP-Glo™ functional kinase assay workflow.
Conclusion: From Data to Decisions
The comparative analysis of Tofacitinib and Ruxolitinib highlights how subtle structural modifications on the same pyrrolopyrimidine scaffold can lead to distinct kinase selectivity profiles. While both are potent JAK inhibitors, their differential activity against JAK3 and their broader off-target profiles have implications for their clinical use and potential side effects.
This guide underscores the critical importance of comprehensive, quantitative cross-reactivity profiling in the development of kinase inhibitors. By employing robust methodologies such as KINOMEscan® and ADP-Glo™, researchers can generate high-quality data that, when properly visualized and interpreted, provides a clear "selectivity compass" to guide the journey from a promising scaffold to a safe and effective therapeutic.
References
- 1. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 2. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 3. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
A Senior Application Scientist's Guide to ADME/Tox Profiling of Novel 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Derivatives
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox). Early and comprehensive ADME/Tox profiling is no longer a "nice-to-have" but a critical, non-negotiable step to mitigate late-stage attrition and de-risk drug development programs.[1][2][3] This is particularly true for novel chemical scaffolds such as the 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone core, from which derivatives are being explored for various therapeutic indications, including oncology.[4]
This guide provides an in-depth comparison of critical ADME/Tox profiling strategies for lead compounds derived from this promising heterocyclic scaffold. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a comparative analysis of hypothetical lead compounds to illustrate the decision-making process in lead optimization.
The Imperative of Early ADME/Tox Assessment for Pyrrolo[3,2-c]pyridine Derivatives
The pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, presents a unique set of physicochemical properties that can influence its drug-like characteristics. While recent studies have highlighted the potent anticancer activities of some derivatives, their successful translation into therapeutics hinges on a favorable ADME/Tox profile.[4] Early characterization allows for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to fine-tune molecules with an optimal balance of potency, safety, and pharmacokinetic behavior.[1]
Our comparative guide will focus on three hypothetical lead compounds derived from this compound, designated as Lead A , Lead B , and Lead C . We will assess them across a panel of fundamental in vitro and in silico ADME/Tox assays.
Foundational ADME/Tox Profiling: A Multi-pronged Approach
A robust initial ADME/Tox screen should encompass a suite of assays that provide a holistic view of a compound's potential fate in the body. We will explore four critical areas: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and cytotoxicity.
Metabolic Stability: The First Line of Defense Against Rapid Clearance
A compound's susceptibility to metabolism, primarily in the liver, is a key determinant of its half-life and oral bioavailability. The in vitro metabolic stability assay provides an early indication of a compound's likely in vivo clearance.[5]
This assay utilizes subcellular fractions of the liver, specifically the endoplasmic reticulum, which contains a high concentration of drug-metabolizing enzymes like cytochrome P450s.[1]
Figure 1: Workflow for the in vitro liver microsomal stability assay.
| Compound | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lead A | > 60 | > 60 | < 10 |
| Lead B | 25 | 18 | 45 |
| Lead C | 8 | 5 | 130 |
| Verapamil (Control) | 15 | 12 | 75 |
Interpretation: Lead A exhibits high metabolic stability, suggesting a lower potential for rapid first-pass metabolism. In contrast, Lead C is rapidly metabolized, which could lead to poor oral bioavailability. Lead B shows intermediate stability. This initial data allows for a ranking of the compounds based on their metabolic liability.
Cytochrome P450 (CYP) Inhibition: Gauging the Potential for Drug-Drug Interactions
CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.[6] Inhibition of these enzymes by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.[6][7] Therefore, assessing the inhibitory potential against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety assessment.[6]
This high-throughput assay utilizes specific substrates that are converted by CYP enzymes into fluorescent products. The inhibition of this conversion by a test compound is measured.
-
Preparation: Prepare solutions of recombinant human CYP enzymes, a cocktail of fluorescent probe substrates, and the NADPH regenerating system.
-
Incubation: In a 96-well plate, incubate the test compound (at various concentrations) with the CYP enzyme and substrate cocktail.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Detection: After a set incubation period at 37°C, measure the fluorescence intensity.
-
Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Lead A | > 50 | > 50 | 25 | 45 | > 50 |
| Lead B | > 50 | 8.5 | 12 | > 50 | 2.1 |
| Lead C | 15 | > 50 | > 50 | > 50 | > 50 |
| Ketoconazole (Control) | - | - | - | - | 0.08 |
Interpretation: Lead B shows significant inhibition of CYP3A4 and moderate inhibition of CYP2C9, raising a red flag for potential drug-drug interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs. Lead A and Lead C demonstrate a much cleaner CYP inhibition profile.
Plasma Protein Binding (PPB): Understanding the "Free" Drug Concentration
The extent to which a drug binds to plasma proteins, such as albumin, is a critical parameter influencing its distribution, metabolism, and efficacy.[8][9] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[10][11] High plasma protein binding can limit the amount of free drug available at the site of action.
The RED assay is a widely used and reliable method for determining the fraction of a compound that is unbound in plasma.[8]
Figure 2: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
| Compound | Human Plasma % Unbound (fu) | Rat Plasma % Unbound (fu) |
| Lead A | 8.5 | 12.1 |
| Lead B | 0.8 | 1.5 |
| Lead C | 25.3 | 30.5 |
| Warfarin (Control) | 0.9 | 1.2 |
Interpretation: Lead B is highly bound to plasma proteins, which could necessitate higher doses to achieve a therapeutic concentration of the free drug. Lead C has a significantly higher unbound fraction, which may lead to a larger volume of distribution and potentially faster clearance. Lead A shows a moderate level of protein binding.
Cytotoxicity: An Early Look at Potential Safety Liabilities
Cytotoxicity assays are essential for identifying compounds that are toxic to cells, a critical step in early drug development to eliminate candidates with unfavorable safety profiles.[12][13][14] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation.[13][15]
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability).
| Compound | CC50 (µM) |
| Lead A | > 100 |
| Lead B | 15 |
| Lead C | 85 |
| Doxorubicin (Control) | 0.5 |
Interpretation: Lead A shows no significant cytotoxicity at the concentrations tested, indicating a good initial safety profile. Lead B exhibits cytotoxicity at a concentration that may be close to its anticipated efficacious concentration, warranting further investigation into its therapeutic index. Lead C shows minimal cytotoxicity.
The Role of In Silico ADME/Tox Prediction
In parallel with in vitro screening, computational or in silico tools provide a rapid and cost-effective means to predict a wide range of ADME/Tox properties.[16][17] These models can assess parameters like aqueous solubility, permeability, blood-brain barrier penetration, and potential for hERG inhibition, among others.[18][19] While not a replacement for experimental data, in silico predictions are invaluable for prioritizing compounds for synthesis and testing, and for flagging potential liabilities early on.[20]
For our lead compounds, a preliminary in silico analysis using a platform like SwissADME or pkCSM could provide valuable insights to complement the experimental data.[19][21] For instance, the observation that a related pyrrolo[3,2-c]pyridine derivative conformed to Lipinski's rule of five is an example of a basic yet important in silico assessment.[4]
Synthesizing the Data: A Comparative Decision Matrix
| Parameter | Lead A | Lead B | Lead C | Desired Profile |
| Metabolic Stability | High | Moderate | Low | High |
| CYP3A4 Inhibition | Low | High | Low | Low |
| Plasma Protein Binding | Moderate | High | Low | Moderate to Low |
| Cytotoxicity | Low | Moderate | Low | Low |
| Overall Assessment | Promising. Good stability and safety profile. Further optimization for potency may be needed. | Challenging. Significant DDI risk and high PPB. Requires substantial medicinal chemistry effort to mitigate liabilities. | Potential Backup. Favorable safety and PPB, but poor metabolic stability is a major hurdle. | - |
Conclusion and Forward Look
Based on this initial ADME/Tox assessment, Lead A emerges as the most promising candidate to advance. Its high metabolic stability and clean CYP inhibition and cytotoxicity profiles provide a solid foundation for further development. While its moderate plasma protein binding is acceptable, its in vivo pharmacokinetic profile will need to be thoroughly characterized.
Lead C , despite its poor metabolic stability, could be considered as a backup series. Medicinal chemistry efforts could focus on blocking the sites of metabolism to improve its half-life. Lead B presents significant challenges due to its potent CYP3A4 inhibition and high plasma protein binding, making it a lower priority for further investment.
This comparative guide underscores the power of an integrated, multi-parameter approach to early ADME/Tox profiling. By systematically evaluating key properties and understanding the underlying scientific principles, drug discovery teams can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of success in bringing novel therapeutics, such as those derived from the this compound scaffold, to the clinic.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. enamine.net [enamine.net]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. opentrons.com [opentrons.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ayushcoe.in [ayushcoe.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone analogs for specific kinase targets
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, presents a significant challenge: achieving inhibitor selectivity. The promiscuous inhibition of off-target kinases can lead to unforeseen side effects and therapeutic failure. The 1H-pyrrolo[3,2-c]pyridine scaffold has shown considerable promise as a versatile backbone for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone analogs, offering a comprehensive overview of their selectivity for specific kinase targets, supported by experimental data and detailed protocols for assessment.
The Critical Role of Kinase Selectivity in Cellular Signaling
Protein kinases orchestrate a complex network of signaling cascades that govern fundamental cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their downstream substrates. However, the high degree of conservation in the ATP-binding pocket across the human kinome makes achieving selectivity a formidable task.
To illustrate the importance of selective kinase inhibition, let us consider the rearranged during transfection (RET) signaling pathway. Activating mutations and fusions in the RET proto-oncogene are key drivers in several cancers, including non-small cell lung cancer and thyroid carcinoma[1][2].
As depicted in the diagram below, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor (GFRα) and RET triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival[1][2][3]. A selective RET inhibitor can effectively block this oncogenic signaling with minimal disruption to other essential cellular processes. Conversely, a non-selective inhibitor might inadvertently modulate other kinases, leading to a complex and potentially toxic pharmacological profile.
Structure-Activity Relationship and Selectivity Profile of Pyrrolo[3,2-c]pyridine Analogs
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in kinase inhibitor design due to its structural similarity to the adenine moiety of ATP, allowing it to act as a competitive inhibitor. The ethanone group at the 3-position provides a key anchor point within the ATP-binding pocket, while modifications at other positions of the pyrrolopyridine ring system can be strategically employed to enhance potency and selectivity.
A study on a series of pyrrolo[3,2-c]pyridine derivatives demonstrated that subtle structural modifications can significantly impact their selectivity profile. For instance, compound 1r from this series exhibited potent and selective inhibition of FMS kinase, a member of the class III receptor tyrosine kinase family involved in the proliferation and survival of monocyte/macrophage lineage cells[4]. Overexpression of FMS is implicated in various cancers and inflammatory disorders[4].
The selectivity of compound 1r was assessed against a panel of 40 kinases. As shown in the table below, it displayed significant inhibition of FMS kinase while showing considerably lower activity against other kinases at a 1 µM concentration[4]. This highlights the potential of the pyrrolo[3,2-c]pyridine scaffold to yield highly selective inhibitors.
| Kinase Target | Compound 1r (% Inhibition at 1 µM) |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| Other 37 kinases | <40% |
| Data adapted from a study on pyrrolo[3,2-c]pyridine derivatives.[4] |
The structure-activity relationship (SAR) of these analogs reveals that the nature and position of substituents on the central phenyl ring attached to the pyrrolopyridine nucleus are critical for potency and selectivity. For example, para-disubstituted compounds were generally more potent than their meta-disubstituted counterparts[4]. This suggests that the para-substituents may engage in more favorable interactions within the kinase active site.
Experimental Methodologies for Assessing Kinase Inhibitor Selectivity
To rigorously evaluate the selectivity of novel kinase inhibitors, a multi-faceted experimental approach is essential. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a robust and high-throughput method for determining the IC50 values of inhibitors against a panel of purified kinases.
-
Prepare Reagents:
-
Prepare the desired concentrations of kinase, substrate, ATP, and test compound (e.g., this compound analog) in 1X kinase buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Stop the Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
-
Data Analysis:
-
Plot the luminescence values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that allows for the direct assessment of drug-target engagement within intact cells or tissue samples. The principle of the assay is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with the test compound or vehicle control at various concentrations for a specified duration (e.g., 1-3 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target kinase.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. As demonstrated, subtle modifications to this core structure can lead to significant gains in selectivity for specific kinase targets. The rigorous application of in vitro and cellular assays, such as the ADP-Glo™ Kinase Assay and CETSA®, is paramount in characterizing the selectivity profile of these analogs and guiding further medicinal chemistry efforts.
Future research in this area should focus on expanding the diversity of the analog library to explore a wider range of kinase targets. Furthermore, the integration of computational modeling and structural biology will be invaluable in rationalizing the observed structure-activity relationships and designing next-generation inhibitors with enhanced potency and selectivity. Ultimately, a deep understanding of the kinase selectivity of these compounds will be instrumental in translating their therapeutic potential into safe and effective clinical candidates.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone: A Guide for Research Professionals
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these is 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, a heterocyclic compound belonging to the pyrrolopyridine class. This family of compounds is of significant interest to medicinal chemists due to its members' broad range of biological activities, including potential anticancer and proton pump inhibitory effects.[1][2] Given their biological potency, the responsible management and disposal of these research materials are not merely procedural tasks but critical components of laboratory safety, environmental stewardship, and regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that researchers can implement a disposal plan that is both effective and defensible.
Part 1: Hazard Assessment and the Precautionary Principle
A thorough toxicological profile for this compound is not extensively documented in publicly available literature. In such cases, a cornerstone of laboratory safety—the precautionary principle—must be applied. This principle dictates that in the absence of complete data, the compound should be handled as if it possesses potential hazards, based on data from structurally similar molecules.
Safety Data Sheets (SDS) for related pyrrolopyridine derivatives indicate classifications that include:
Therefore, all waste streams containing this compound must be treated as potentially hazardous. Under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), improper disposal of such chemical waste can lead to significant environmental contamination and legal penalties.[7][8]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is directly informed by the potential hazards identified above.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Prevents contact with eyes, which may cause serious irritation based on data from analogous compounds.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Avoids direct skin contact, a potential route of exposure that can cause irritation.[4][6] |
| Protective Clothing | A standard laboratory coat. | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of any dusts or aerosols, which are presumed to be respiratory irritants.[4][6] |
Part 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. Mixing different waste types can create dangerous chemical reactions and complicates the final disposal process, which is why it is strictly regulated.[9] All waste containing this compound should be considered hazardous pharmaceutical waste.
Waste Segregation Decision Workflow
The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Waste segregation decision tree for this compound.
Part 4: Step-by-Step Disposal Protocol
DO NOT dispose of this compound or its solutions down the drain or in regular trash.[7][10] Sewer disposal is prohibited for such research chemicals as they may not be effectively treated by wastewater systems and can harm aquatic ecosystems.[8][11]
Pure Compound and Concentrated Residues
-
Collection: Carefully transfer any unused solid compound, reaction byproducts, or concentrated residues into a designated hazardous solid waste container.
-
Container: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[7]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Contaminated Labware and PPE
-
Decontamination (Optional but Recommended): Whenever feasible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., ethanol, acetone) in a fume hood. This rinse solvent must be collected as hazardous liquid waste.
-
Segregation:
-
Sharps: Dispose of contaminated needles, syringes, and Pasteur pipettes in a designated, puncture-resistant sharps container clearly labeled for hazardous chemical sharps.
-
Non-Sharps: Place contaminated gloves, weigh boats, and other disposable labware into a designated solid hazardous waste container. Do not mix with regular trash.
-
-
Disposal: These containers must be managed as hazardous waste.
Liquid Waste (Solutions, Solvents, Mother Liquors)
-
Collection: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.
-
Compatibility: Ensure the container is compatible with the solvents used. For instance, do not use metal cans for corrosive waste. Do not mix incompatible waste streams (e.g., acids and organic solvents).[9]
-
Labeling: Label the container with "Hazardous Waste," list all chemical components including solvents and their approximate percentages, and affix the appropriate hazard pictograms.
Part 5: On-Site Waste Accumulation and Storage
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.[12] This area must be at or near the point of generation and under the control of the laboratory personnel.
Key SAA Requirements:
-
Storage Limits: A lab can accumulate up to 55 gallons of non-acute hazardous waste or 1 quart of an acutely hazardous (P-listed) waste.[10] While this compound is not currently P-listed, treating it with high caution is prudent.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[12] They must be inspected weekly for any signs of leakage.[12]
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to catch any potential leaks.[7]
Satellite Accumulation Area (SAA) Workflow
Caption: Standard workflow for managing hazardous waste in a Satellite Accumulation Area.
Part 6: Arranging for Professional Disposal
The final step is the removal and disposal of the waste by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[13]
-
Provide Information: You will need to provide the full chemical name and a list of all components in the waste container. Having a copy of an SDS for a similar compound is highly beneficial for the waste broker to properly profile and manifest the waste for transport and destruction.[14][15]
-
Method of Destruction: The most common and recommended method for this type of pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[16][17] This process ensures the complete destruction of the active chemical compound.
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, in full compliance with regulations, and with due respect for environmental health. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 1-(1H-Pyrrolo 2,3-b pyridin-5-yl)-ethanone AldrichCPR 944937-14-8 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. louisville.edu [louisville.edu]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
- 16. Content Retired - Compliance Assistance Centers [caiweb.com]
- 17. echemi.com [echemi.com]
Comprehensive Safety Protocol: Handling and Disposal of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. The protocols outlined below are designed to ensure personal safety and environmental protection through a clear, step-by-step approach to handling and disposal.
I. Hazard Assessment and Core Principles
Based on data from similar chemical structures, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][6][7][8][9][10] Therefore, it must be handled with the appropriate personal protective equipment (PPE) in a controlled laboratory environment. The primary goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.
Key Safety Principles:
-
Assume Hazard: In the absence of specific data, treat the compound as hazardous.
-
Exposure Minimization: Employ engineering controls and personal protective equipment to prevent contact.
-
Preparedness: Ensure that safety equipment, such as eyewash stations and safety showers, is readily accessible and that personnel are trained in emergency procedures.[3]
-
Regulatory Compliance: All handling and disposal activities must adhere to local, state, and federal regulations for hazardous waste.[1][11]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing the risk of exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[12] Avoid PVC gloves as they offer little protection against chemical exposure.[12] |
| Eyes | Safety goggles or a face shield | Safety glasses with side shields offer minimal protection. Use tightly fitting safety goggles or a full-face shield to protect against splashes.[12][13] |
| Body | Laboratory coat | A long-sleeved, cuffed lab coat should be worn at all times to protect the skin and clothing.[1][2] |
| Respiratory | N95 respirator or higher | When handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[12] |
| Feet | Closed-toe shoes | Sturdy, closed-toe footwear is mandatory in the laboratory to protect against spills.[13] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safe handling. The following diagram and steps outline the recommended procedure.
Detailed Steps:
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Assemble Equipment: Gather all necessary laboratory equipment, including spatulas, weighing paper, glassware, and solvents.
-
Weigh the Compound: If working with the solid form, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood to minimize dust generation.[2]
-
Prepare the Solution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Decontaminate Surfaces: After handling is complete, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.
-
Segregate and Label Waste: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be segregated as hazardous waste.[1]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.[3]
IV. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.[1][2]
-
Liquid Waste: Solutions containing the compound must be collected in a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with the solvent used.[1]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, are to be treated as hazardous waste and placed in a designated, sealed container.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]
-
Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials and within secondary containment to prevent leaks.[1][3]
-
Final Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3][11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, regional, and national regulations.[1]
V. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[3] |
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 1-(1H-Pyrrolo 2,3-b pyridin-5-yl)-ethanone AldrichCPR 944937-14-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. angenechemical.com [angenechemical.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 12. pppmag.com [pppmag.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
